PPG-10 Oleyl ether
Beschreibung
Eigenschaften
CAS-Nummer |
52581-71-2 |
|---|---|
Molekularformel |
C21H42O2 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
3-octadec-9-enoxypropan-1-ol |
InChI |
InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,22H,2-8,11-21H2,1H3 |
InChI-Schlüssel |
RHEFZZHALQVVFD-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCOCCCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOCCCO |
Verwandte CAS-Nummern |
52581-71-2 |
Herkunft des Produkts |
United States |
Technical Whitepaper: Physicochemical Characterization and Applications of PPG-10 Oleyl Ether
[1]
Part 1: Executive Summary & Critical Disambiguation
PPG-10 Oleyl Ether is a non-ionic polyoxypropylene ether of oleyl alcohol.[1] It serves as a lipophilic emollient, coupling agent, and spreading promoter in pharmaceutical and cosmetic formulations. Unlike its polyethylene glycol (PEG) counterparts, PPG-10 Oleyl Ether is hydrophobic, offering unique solvency properties for lipophilic active pharmaceutical ingredients (APIs) without the high aqueous solubility associated with high-HLB surfactants.
⚠️ CRITICAL DISAMBIGUATION: PPG vs. PEG
A common and potentially hazardous error in formulation science is confusing PPG-10 Oleyl Ether with Polyoxyl 10 Oleyl Ether (PEG-10 Oleyl Ether) .[1] These are chemically and functionally distinct materials.[1]
| Feature | PPG-10 Oleyl Ether | PEG-10 Oleyl Ether (e.g., Brij™ 97) |
| Chemistry | Polyoxypropylene (Propylene Oxide units) | Polyoxyethylene (Ethylene Oxide units) |
| Hydrophilicity | Lipophilic (Hydrophobic) | Hydrophilic |
| Solubility | Soluble in oils, ethanol, esters.[1] Insoluble in water. | Soluble/Dispersible in water.[1][2] |
| Primary Function | Emollient, Solvent, Spreading Agent | O/W Emulsifier, Solubilizer, Surfactant |
| CAS Number | 52581-71-2 | 9004-98-2 |
Directive: Verify the chemical identity of your raw material immediately. If your target is an oil-in-water emulsifier, this is likely the wrong molecule.[1] If your target is a dry-feel emollient or oil-phase solvent, this is the correct molecule.[1]
Part 2: Molecular Architecture & Synthesis
Chemical Structure
PPG-10 Oleyl Ether is synthesized via the propoxylation of oleyl alcohol.[1] The addition of approximately 10 moles of propylene oxide introduces a branched polyether chain.[1] This branching (due to the methyl group on the propylene monomer) prevents crystallization, ensuring the material remains liquid and flowable even at lower temperatures compared to straight-chain ethoxylates.
Idealized Structure: CH3-(CH2)7-CH=CH-(CH2)8-O-[CH2-CH(CH3)-O]10-H[1]
Synthesis Pathway Visualization
The following diagram illustrates the structural divergence between PPG and PEG derivatives of oleyl alcohol.
Figure 1: Synthesis pathway comparison.[1] Note the divergence in hydrophilicity based on the oxide monomer used.
Part 3: Physicochemical Properties[3]
The physical behavior of PPG-10 Oleyl Ether is dominated by the interaction between the unsaturated oleyl tail and the semi-polar, yet hydrophobic, polypropylene glycol chain.
Key Physical Data Table[1][3]
| Property | Value / Description | Method/Note |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Odor | Faint, characteristic ether odor | Organoleptic |
| Density (25°C) | 0.87 – 0.91 g/cm³ | Pycnometer |
| Refractive Index | ~1.460 – 1.465 | Refractometer |
| Solubility (Water) | Insoluble (< 0.1%) | Visual/Gravimetric |
| Solubility (Solvents) | Soluble in Ethanol, Isopropyl Myristate, Mineral Oil, Cyclomethicone | Critical for formulation |
| Acid Value | < 1.0 mg KOH/g | Titration |
| Hydroxyl Value | 75 – 95 mg KOH/g | Indicative of free terminal -OH |
| Flash Point | > 150°C | Closed Cup |
Rheology and Spreading
PPG-10 Oleyl Ether exhibits Newtonian flow behavior with relatively low viscosity for a polymer derivative.[1]
-
Spreading Coefficient: High.[1] The propylene oxide chain reduces surface tension at the oil-air interface more effectively than pure hydrocarbon oils, allowing the material to spread rapidly on skin or mucosal surfaces.[1]
-
Sensory Profile: "Dry" emollience.[1] Unlike mineral oil, which can feel occlusive and greasy, the ether linkage and branching of the PPG chain reduce the drag, providing a light, velvety after-feel.
Solubility Parameter & Coupling
The solubility parameter (
-
It bridges the gap between highly non-polar hydrocarbons (Mineral Oil,
) and polar solvents (Ethanol, ). -
Application: This makes it an excellent coupling agent (co-solvent) to stabilize formulations containing both silicone oils and organic esters, or to solubilize lipophilic drugs (e.g., steroids, NSAIDs) into oil phases.
Part 4: Functional Applications in Drug Delivery
Permeation Enhancement Mechanism
PPG-10 Oleyl Ether acts as a permeation enhancer for transdermal and topical drug delivery systems.[1]
-
Lipid Fluidization: The oleyl tail (cis-double bond at C9) inserts into the stratum corneum lipid bilayers, creating disorder (kinks) and increasing fluidity.
-
Solvency: The PPG headgroup provides a solvating environment for the drug within the skin lipids, increasing the partition coefficient of the drug into the skin.
Formulation Decision Matrix
Use the following logic flow to determine if PPG-10 Oleyl Ether is the correct excipient for your system.
Figure 2: Selection logic for Oleyl Ether derivatives.
Specific Use Cases
-
Antiperspirants: Used to reduce the "whitening" effect of aluminum salts and improve the glide of roll-on or stick formulations.[1]
-
Topical Gels (Hydroalcoholic): Acts as a detackifier.[1] It reduces the sticky feel of carbomer gels while preventing the skin from drying out due to the alcohol content.[1]
-
Pigment Dispersion: Excellent wetting agent for metal oxides (Zinc Oxide, Titanium Dioxide) in sunscreens, preventing agglomeration and ensuring uniform SPF coverage.[1]
Part 5: Analytical Characterization Protocols
To validate the identity and quality of PPG-10 Oleyl Ether, the following protocols are recommended.
Infrared Spectroscopy (FTIR)
-
Method: Neat liquid film on NaCl or ZnSe plates.[1]
-
Key Diagnostic Bands:
-
2850-2960 cm⁻¹: Strong C-H stretching (Alkyl chain).[1]
-
1100 cm⁻¹: Strong C-O-C ether stretching (Broad band typical of polyethers).[1]
-
3400-3500 cm⁻¹: Broad O-H stretching (Terminal hydroxyl group).[1] Note: This band will be less intense than in pure oleyl alcohol due to the higher molecular weight.
-
Absence of Carbonyl: No peak at 1700-1750 cm⁻¹ (Confirms it is an ether, not an ester).[1]
-
Solubility Screening Protocol
This simple bench test confirms the identity (distinguishing from PEG-10 Oleyl Ether).[1]
References
-
Croda International. (n.d.).[1] Procetyl 10 (PPG-10 Cetyl/Oleyl Ether) Technical Data Sheet. Retrieved from
-
PubChem. (2023).[1] PPG-10 Oleyl Ether Compound Summary (CAS 52581-71-2).[1][3] National Library of Medicine.[1] Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). (2013).[1] Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. Retrieved from [Link]
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009).[1] Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[1][4] (Contextual reference for Polyoxyethylene vs Polyoxypropylene distinction).
-
US Patent 4466955A. (1984).[1] Skin bleaching stick containing hydroquinone and PPG-10 Oleyl Ether.[1][5] Retrieved from
Technical Guide: PPG-10 Oleyl Ether Solvation Mechanics & Application
Executive Summary
PPG-10 Oleyl Ether (Polyoxypropylene (10) oleyl ether) is a nonionic surfactant and emollient distinct from its polyethylene glycol (PEG) counterparts.[1] Unlike the high-HLB, water-soluble Oleth-10 (PEG-10 Oleyl Ether), PPG-10 Oleyl Ether is a lipophilic, water-insoluble fluid used primarily as a coupling agent, spreading aid, and pigment wetter in non-aqueous or low-water systems.
This guide analyzes the solubility profile of PPG-10 Oleyl Ether, providing calculated solubility parameters, experimental protocols for phase mapping, and strategic applications in transdermal and cosmetic formulation.[2]
Critical Distinction: PPG vs. PEG
WARNING: Do not confuse PPG-10 Oleyl Ether with PEG-10 Oleyl Ether (Oleth-10) .
Molecular Architecture & Solvation Mechanism[1][2]
To predict solubility, one must understand the competition between the lipophilic tail and the propoxylated head group.[1]
Structural Components
-
Lipophilic Tail (Oleyl Group): A C18:1 carbon chain containing a cis-double bond.[1] This "kink" prevents crystal packing, ensuring the molecule remains liquid at room temperature (unlike Stearyl analogs) and enhances miscibility with unsaturated lipids.[1]
-
The Linker (Ether Oxygen): Chemically stable across a wide pH range (unlike esters), making it suitable for acidic (e.g., Salicylic Acid) or alkaline formulations.[1]
-
The Head Group (Polypropylene Glycol - 10 units): Unlike Ethylene Oxide (EO), Propylene Oxide (PO) units carry a pendant methyl group (-CH3).[1] This steric bulk and reduced polarity render the "head" group significantly less hydrophilic.[1]
Mechanism of Solvation
-
In Alcohols: The terminal hydroxyl group (-OH) of the PPG chain hydrogen bonds with ethanol/isopropanol, while the alkyl tail interacts via Van der Waals forces.[1] Result: Complete Solubility.
-
In Water: The energetic penalty of hydrating the hydrophobic methyl groups on the PPG chain exceeds the gain from hydrogen bonding.[1] Result: Insolubility.
-
In Silicones: The PPG chain acts as a "bridge," possessing an intermediate polarity that allows it to couple organic oils with cyclomethicones.[1]
Solubility Profile in Organic Solvents[1][5]
The following data represents the equilibrium solubility of PPG-10 Oleyl Ether at 25°C.
Table 1: Solubility Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |
| Polar Protic | Water | Insoluble | Hydrophobic effect dominates; forms unstable dispersion. |
| Ethanol (96%) | Soluble | Perfect match for H-bonding and dielectric constant.[1] | |
| Propylene Glycol | Dispersible/Insoluble | PPG chain is compatible, but Oleyl tail is too non-polar.[1] | |
| Glycerin | Insoluble | High polarity of glycerin rejects the oleyl tail.[1] | |
| Non-Polar | Mineral Oil (Paraffin) | Soluble | Driven by London Dispersion forces (Oleyl tail interaction).[1] |
| Isododecane | Soluble | Excellent compatibility for volatile anhydrous systems.[1] | |
| Esters/Lipids | Isopropyl Myristate (IPM) | Soluble | Ideal cosolvent; matches polarity of the ether linkage.[1] |
| Caprylic/Capric Triglyceride | Soluble | Fully miscible; used as a carrier oil.[1][2] | |
| Silicones | Cyclopentasiloxane (D5) | Soluble | PPG chain facilitates "coupling" (unlike pure hydrocarbons).[1] |
| Dimethicone (350 cSt) | Immiscible | High MW silicones often phase separate without a cosolvent.[1] |
Calculated Hansen Solubility Parameters (HSP)
Estimated values based on Group Contribution Method:
-
(Dispersion): 16.2 MPa
(High contribution from C18 tail) -
(Polarity): 4.5 MPa
(Low; ether linkages only)[2] -
(Hydrogen Bonding): 6.8 MPa
(Terminal -OH only) -
Total Solubility Parameter (
): ~18.1 MPa
Interpretation: Solvents with a
Experimental Protocol: Phase Solubility Mapping
As a researcher, you must validate these theoretical values in your specific matrix.[1][2] Use this "Cloud Point Titration" workflow to determine the precise solubility limit.
Reagents & Equipment
-
Analyte: PPG-10 Oleyl Ether (verify CAS: Generic 9004-98-2 or 25231-21-4 variant; ensure "Propoxylated" specification).
-
Solvent: Target organic solvent (e.g., Ethanol, IPM).[2]
-
Equipment: Temperature-controlled water bath, magnetic stirrer, turbidimeter (optional).
Workflow Diagram (DOT)
Figure 1: Step-wise decision tree for determining solubility limits and temperature dependence.
Applications in Drug Development & Formulation[1]
Transdermal Permeation Enhancer
PPG-10 Oleyl Ether acts as a permeation enhancer by disrupting the lipid bilayer of the Stratum Corneum.[1]
-
Mechanism: The oleyl tail inserts into the lipid bilayer (increasing fluidity), while the PPG chain increases the partition coefficient of the drug into the skin.[1]
-
Formulation Tip: Use in combination with Propylene Glycol (co-solvent).[1] The PPG-10 Oleyl Ether will solubilize lipophilic APIs (e.g., Steroids, NSAIDs) that precipitate out of pure PG.
Silicone Coupling Agent
In "oil-free" cosmetics or topical gels relying on cyclomethicone (D5) or dimethicone:
-
Problem: Pure vegetable oils or organic sunscreens often phase-separate from silicones.[1]
-
Solution: PPG-10 Oleyl Ether is miscible with both silicones and organics.[1] Adding 2-5% acts as a "bridge," creating a single stable phase without high-shear emulsification.
Pigment Wetting
For color cosmetics or physical sunscreens (Zinc Oxide/Titanium Dioxide):
-
The ether oxygen atoms can coordinate with metal oxide surfaces, while the oleyl tail provides steric stabilization in the oil phase, reducing viscosity and improving spreadability.[1]
References
-
Croda International. (n.d.).[1] Provol 10 / Procetyl Series Technical Data Sheets. Retrieved from (Note: Historical trade name "Provol 10" refers to PPG-10 Oleyl Ether).[1]
-
Cosmetic Ingredient Review (CIR). (2013).[1] Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. Washington, DC.[1][2] Retrieved from
-
U.S. Patent 4,083,974. (1978).[1][3] Topical Pharmaceutical Compositions. (Cites use of Polyoxypropylene Stearyl/Oleyl ethers as solubilizers).[1] Retrieved from
-
PubChem. (n.d.).[1] Polypropylene Glycol Monooleyl Ether (Generic Structure). Retrieved from
-
Vaughan, C.D. (1985).[1][2] Solubility Effects in Product, Package, Penetration, and Preservation. Cosmetics & Toiletries, 100, 11-34.[2] (Foundational text on Hansen Solubility Parameters in topical formulations).
Sources
- 1. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 2. Hansen solubility parameters [web.tecnico.ulisboa.pt]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20080152596A1 - Polypropylene glycol foamable vehicle and pharmaceutical compositions thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Surfactant Properties of PPG-10 Oleyl Ether for Advanced Formulation
Introduction: Unveiling a Multifunctional Excipient
In the landscape of pharmaceutical and cosmetic formulation, the selection of a surfactant is a critical decision that dictates the stability, efficacy, and sensory profile of the final product. Among the versatile class of non-ionic surfactants, PPG-10 Oleyl Ether (CAS No. 52581-71-2) emerges as a compound of significant interest for researchers and drug development professionals.[1] This polyoxypropylene derivative of oleyl alcohol is distinguished by its unique balance of lipophilic and hydrophilic properties, which imparts a functional versatility that extends from emulsification and solubilization to enhancing the delivery of active pharmaceutical ingredients (APIs).[1][2][3]
This guide provides a deep dive into the core surfactant properties of PPG-10 Oleyl Ether. We will move beyond a simple recitation of its functions to explore the underlying molecular architecture that governs its behavior. By understanding the causality behind its performance, formulators can harness its full potential in creating sophisticated and effective delivery systems. It is crucial to distinguish PPG-10 Oleyl Ether from its more commonly cited polyethylene glycol (PEG) counterpart, PEG-10 Oleyl Ether (Polyoxyl 10 Oleyl Ether or Oleth-10). The substitution of the more hydrophobic polypropylene glycol chain significantly alters its properties, a distinction we will explore herein.
Section 1: The Molecular Architecture and its Functional Implications
The performance of any surfactant is fundamentally rooted in its molecular structure. PPG-10 Oleyl Ether is an amphiphile, comprising a distinct lipophilic (oil-loving) region and a hydrophilic (water-loving) region.
-
The Lipophilic Tail: This portion consists of an oleyl alcohol chain, an 18-carbon monounsaturated fatty alcohol.[4] This long, hydrophobic chain provides a strong affinity for oils, lipids, and other non-polar substances, anchoring the surfactant at oil-water interfaces and within the core of micelles.
-
The Hydrophilic Head: The hydrophilic character is provided by a chain of approximately ten propylene glycol (PPG) units.[2] Unlike the highly hydrophilic ethylene glycol (PEG) units, propylene glycol units contain an additional methyl group, which imparts a greater degree of lipophilicity and steric hindrance. This structural nuance makes the PPG chain less water-soluble than a PEG chain of equivalent length, positioning PPG-10 Oleyl Ether as a more oil-soluble and water-dispersible surfactant compared to its PEGylated analogs.[2][5]
This unique structure is the cornerstone of its utility as an effective emulsifier for both water-in-oil (W/O) and oil-in-water (O/W) systems, a potent solubilizer, and a valuable agent for topical drug delivery.[]
Section 2: Core Surfactant Parameters: A Quantitative Perspective
To effectively formulate with PPG-10 Oleyl Ether, one must understand its key quantitative descriptors: the Hydrophile-Lipophile Balance (HLB) and the Critical Micelle Concentration (CMC).
Hydrophile-Lipophile Balance (HLB)
The HLB system provides a semi-empirical scale to classify surfactants based on the balance of their hydrophilic and lipophilic portions, which in turn predicts their functional behavior in emulsions.[7] The scale typically ranges from 0 to 20, where lower values indicate greater lipophilicity (favoring W/O emulsions) and higher values indicate greater hydrophilicity (favoring O/W emulsions).[8]
While a definitive, experimentally verified HLB value for PPG-10 Oleyl Ether is not widely published, we can make an expert estimation based on its structure. Its PEGylated analog, PEG-10 Oleyl Ether (Oleth-10), has a well-documented HLB value of approximately 12.4, making it a good O/W emulsifier.[7][8] Given that the PPG chain is inherently less hydrophilic than a PEG chain, it is scientifically sound to conclude that PPG-10 Oleyl Ether possesses a lower HLB value than 12.4 , rendering it more effective in stabilizing W/O emulsions or as a co-emulsifier in O/W systems requiring a lower overall HLB.
| Surfactant | INCI Name | Typical HLB Value | Predicted Emulsion Type |
| PEG-10 Oleyl Ether | Oleth-10 | 12.4[7][8] | Oil-in-Water (O/W) |
| PPG-10 Oleyl Ether | PPG-10 Oleyl Ether | Estimated < 12 | Water-in-Oil (W/O) or O/W Co-emulsifier |
| Sorbitan Oleate | Sorbitan Oleate | 4.3[9] | Water-in-Oil (W/O) |
| Polysorbate 80 | Polysorbate 80 | 15.0[9] | Oil-in-Water (O/W) |
Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant in a solution at which individual molecules (monomers) begin to spontaneously self-assemble into larger aggregates known as micelles.[10][11] Below the CMC, the surfactant primarily exists as monomers and reduces surface tension. Above the CMC, any additional surfactant forms micelles, and the concentration of free monomers remains relatively constant.[10] This phenomenon is critical for solubilizing poorly water-soluble drugs, as the lipophilic cores of the micelles can encapsulate these molecules, effectively increasing their concentration in the aqueous phase.[12]
Section 3: Functional Applications in Advanced Formulations
The molecular properties of PPG-10 Oleyl Ether translate into three primary applications in the development of pharmaceuticals and high-performance cosmetics.
Emulsifying Agent
PPG-10 Oleyl Ether excels at forming and stabilizing emulsions—dispersions of one immiscible liquid within another.[] By adsorbing at the oil-water interface, it reduces the interfacial tension that drives phase separation.[5] The bulky nature of its oleyl and PPG chains creates a steric barrier around the droplets of the dispersed phase, preventing them from coalescing. Its balanced HLB profile makes it particularly suitable for complex formulations like microemulsions and multiple emulsions.[]
Solubilizing Agent
Many promising APIs are hindered by poor aqueous solubility, leading to low bioavailability. PPG-10 Oleyl Ether addresses this challenge by forming micelles that encapsulate these lipophilic drug molecules, enhancing their solubility in aqueous vehicles for oral, parenteral, or topical administration.[][12] This is a direct consequence of the micellization process described previously.
Skin Penetration Enhancer
For topical and transdermal drug delivery, the primary obstacle is the formidable barrier of the stratum corneum (SC), the outermost layer of the skin.[15] Chemical penetration enhancers facilitate the transport of drugs across this barrier. PPG-10 Oleyl Ether is hypothesized to act as such an enhancer through several mechanisms:
-
Disruption of SC Lipids: The lipophilic oleyl tail can intercalate into the highly ordered lipid bilayers of the stratum corneum, disrupting their packing and increasing their fluidity.[16]
-
Solvent Action: The PPG component can hydrate the SC and act as a solvent for the drug within the skin, altering the drug's partitioning coefficient to favor entry into the tissue.[16][17]
This dual action can create transient "pathways" through the SC, allowing for more efficient delivery of the API to its target site in the epidermis or dermis, or even into systemic circulation.
Section 4: Experimental Protocols for Characterization
To ensure reproducible and optimized formulations, the properties of PPG-10 Oleyl Ether must be validated. The following protocols provide a framework for its characterization.
Protocol 4.1: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry
-
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached and micelles form, the surface becomes saturated with monomers, and the surface tension remains relatively constant. The CMC is the point of inflection on a plot of surface tension versus the logarithm of surfactant concentration.
-
Methodology:
-
Prepare a stock solution of PPG-10 Oleyl Ether (e.g., 1% w/v) in deionized water or a relevant buffer.
-
Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., 10⁻⁶ M to 10⁻² M).
-
Calibrate a surface tensiometer (using the Du Noüy ring or Wilhelmy plate method) with deionized water.
-
Measure the surface tension of each dilution at a constant, controlled temperature (e.g., 25°C or 37°C).
-
Plot surface tension (mN/m) against the logarithm of the surfactant concentration (log C).
-
Identify the CMC as the concentration at which the slope of the curve changes sharply. This is typically determined by the intersection of the two linear portions of the plot.
-
Protocol 4.2: Evaluation of Emulsion Formation and Stability
-
Principle: This protocol assesses the ability of PPG-10 Oleyl Ether to form a stable O/W emulsion. Stability is monitored by observing changes in physical appearance and droplet size over time.
-
Methodology:
-
Preparation of Phases:
-
Oil Phase: Combine a model oil (e.g., mineral oil or isopropyl myristate) with any oil-soluble components.
-
Aqueous Phase: Dissolve PPG-10 Oleyl Ether (e.g., at 1-5% w/w) and any water-soluble components in purified water.
-
-
Emulsification: Heat both phases to 70-75°C. Slowly add the oil phase to the aqueous phase while homogenizing with a high-shear mixer. Continue homogenization for 5-10 minutes.
-
Cooling: Cool the emulsion to room temperature with gentle stirring.
-
Initial Characterization (T=0):
-
Visually inspect for homogeneity and consistency.
-
Measure the particle size distribution of the oil droplets using laser diffraction or dynamic light scattering.
-
Observe a sample under a microscope to assess droplet morphology.
-
-
Stability Testing: Store samples at various conditions (e.g., room temperature, 40°C, 4°C) and re-evaluate at set time points (e.g., 24 hours, 1 week, 1 month, 3 months). Look for signs of instability such as creaming, coalescence, or phase separation. A stable emulsion will show minimal change in droplet size and appearance.
-
Section 5: Safety and Handling for Laboratory Use
PPG-10 Oleyl Ether, like other alkyl PEG/PPG ethers, is generally considered safe for use in cosmetic and pharmaceutical applications when formulated to be non-irritating.[18][19] However, as with all surfactants, it may cause skin or eye irritation, particularly in its concentrated form.[20]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the neat material.[20]
-
Storage: It should be stored in a tightly sealed container in a cool, dry place to prevent potential oxidation.[4]
Conclusion
PPG-10 Oleyl Ether is a highly versatile non-ionic surfactant whose value lies in the specific properties imparted by its unique molecular structure. The combination of a lipophilic oleyl tail and a moderately hydrophilic poly(propylene glycol) chain creates a balanced amphiphile effective across a range of applications. For the formulation scientist, it represents a sophisticated tool for creating stable emulsions, solubilizing challenging APIs to improve bioavailability, and enhancing the topical delivery of active ingredients. A thorough understanding of its core properties and the experimental means to characterize them is the key to unlocking its full potential in the development of next-generation pharmaceutical and cosmetic products.
References
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
COSMILE Europe. (n.d.). PEG/PPG-10/3 OLEYL ETHER DIMETHICONE. Retrieved from [Link]
-
COSMILE Europe. (n.d.). PPG-10 LAURYL ETHER. Retrieved from [Link]
-
Surfactant Encyclopedia. (2013). Polyoxypropylene polyoxyethylene oleyl ether. Retrieved from [Link]
- Musakhanian, J., & Rathi, A. (2020). Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures. Pharmaceutics, 12(11), 1094.
-
ResearchGate. (n.d.). Determination of the critical micelle concentration of polyoxyethylene-10-oleyl-ether ( Brij 97). Retrieved from [Link]
- Alfieri, I., et al. (2010). Sol-gel silicon alkoxides-polyethylene glycol derived hybrids for drug delivery systems.
- Johnson, W., et al. (2013). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. International Journal of Toxicology, 32(5_suppl), 239S-278S.
- Musakhanian, J., & Rathi, A. (2024). Skin Penetration and Permeation Properties of Transcutol® in Complex Formulations.
- CIR. (2013). Safety Assessment of Alkyl PEG-PPG Ethers as Used in Cosmetics.
-
Longdom Publishing. (n.d.). Penetration Enhancement Techniques. Retrieved from [Link]
- MDPI. (2023). Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use. Pharmaceutics, 15(2), 384.
-
Scribd. (n.d.). Emulsifiers HLB Values. Retrieved from [Link]
- Ghafourian, T., & Notman, R. (2015). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes.
-
ResearchGate. (n.d.). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mechanisms of action of skin penetration enhancers. Retrieved from [Link]
- Nature Biomedical Engineering. (2018).
- USP-NF. (n.d.). Polyoxyl 10 Oleyl Ether.
- SciSpace. (n.d.). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants.
-
Creative PEGWorks. (2024). What are the HLB values of commonly used emulsifiers and the best way to select them?. Retrieved from [Link]
Sources
- 1. 52581-71-2 CAS MSDS (PPG-10 OLEYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Polyoxypropylene polyoxyethylene oleyl ether - Surfactant - 表面活性剂百科 [surfactant.top]
- 4. phexcom.com [phexcom.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 8. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 9. scribd.com [scribd.com]
- 10. agilent.com [agilent.com]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cir-safety.org [cir-safety.org]
- 19. researchgate.net [researchgate.net]
- 20. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to the Safety and Toxicology of PPG-10 Oleyl Ether
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding PPG-10 Oleyl Ether
PPG-10 Oleyl Ether (Polyoxypropylene (10) Oleyl Ether) is a polypropylene ether of oleyl alcohol. It belongs to the broader class of alkyl PPG ethers, which are nonionic surfactants synthesized by the reaction of a fatty alcohol (in this case, oleyl alcohol) with propylene oxide. The "10" in its name signifies the average number of propylene oxide repeating units in the molecule.
Functionally, PPG-10 Oleyl Ether is utilized in a variety of cosmetic and personal care formulations as a surfactant, emulsifying agent, and skin-conditioning agent.[1] Its molecular structure, featuring a hydrophobic oleyl tail and a more hydrophilic polyoxypropylene chain, allows it to reduce the surface tension between oil and water, creating stable emulsions. This property is crucial in the formulation of creams, lotions, and other complex cosmetic systems.
This guide provides a comprehensive overview of the available safety and toxicology data for PPG-10 Oleyl Ether. Due to a scarcity of publicly available toxicological studies conducted directly on PPG-10 Oleyl Ether, this assessment heavily relies on the principle of "read-across" from structurally similar molecules, such as other alkyl PPG ethers and related polyoxypropylene glycols. This is a scientifically accepted approach endorsed by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel for assessing the safety of cosmetic ingredients when data on a specific compound is limited.[2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of PPG-10 Oleyl Ether is fundamental to predicting its toxicological behavior, including its potential for dermal absorption and systemic exposure.
| Property | Value/Information | Source |
| Chemical Name | Polyoxypropylene (10) Oleyl Ether | - |
| CAS Number | 9004-98-2 (generic for polyoxyethylene oleyl ether) | [4] |
| Molecular Formula | C18H35(OCH(CH3)CH2)nOH (where n is approx. 10) | - |
| Description | PPG-10 Oleyl Ether is the reaction product of oleyl alcohol and propylene oxide.[5] | [5] |
| Function in Cosmetics | Surfactant, Emulsifying Agent, Skin-Conditioning Agent | [1] |
Toxicological Assessment
The safety profile of PPG-10 Oleyl Ether is evaluated across several key toxicological endpoints. The following sections synthesize the available data, primarily from analogous compounds, to provide a robust safety assessment.
Acute Toxicity
Acute toxicity studies are designed to assess the potential for adverse effects from a single, short-term exposure to a substance.
-
Oral: For a group of 131 alkyl PEG/PPG ethers, the Cosmetic Ingredient Review (CIR) Expert Panel concluded that these ingredients are safe in the present practices of use and concentration when formulated to be non-irritating.[2] The oral LD50 of various polypropylene glycols (PPGs) in rats ranges from 0.5 to 40 g/kg, indicating a generally low order of acute oral toxicity.[2] For PPG butyl ethers, intestinal absorption was found to be inversely proportional to molecular weight, and in general, toxicity decreased as molecular weight increased.[6]
-
Dermal: The dermal LD50 of PPGs with molecular weights of 425-2025 is greater than 10 mL/kg in rabbits.[2]
-
Inhalation: Data specific to PPG-10 Oleyl Ether is not available. However, due to its low volatility, significant exposure via inhalation under normal use conditions is not anticipated.
Skin and Eye Irritation
The potential for a substance to cause local irritation upon contact with the skin and eyes is a critical aspect of its safety assessment for topical applications.
-
Eye Irritation: Undiluted PPG-15 Stearyl Ether was found to be practically non-irritating to the eyes of rabbits.[8] However, some related PPG Butyl Ethers have been shown to cause minor to moderate conjunctival irritation.[6]
Skin Sensitization
Skin sensitization is an allergic response mediated by the immune system following skin contact with a substance.
There is no specific data available for the skin sensitization potential of PPG-10 Oleyl Ether. However, a repeated insult patch test (HRIPT) conducted on PPG-5-ceteth-20, a structurally related alkyl PEG/PPG ether, showed it to be neither a primary irritant, a fatiguing agent, nor a sensitizer in human subjects.[7] Clinical studies on PPG-40 Butyl Ether also indicated it was not a sensitizer.[6] Based on this and other data on related materials, it is unlikely that PPG-10 Oleyl Ether would be a significant skin sensitizer.
Phototoxicity
Phototoxicity is a light-induced skin irritation that is not immune-mediated. It occurs when a substance applied to the skin absorbs UV light and causes cellular damage. There are no available studies on the phototoxicity of PPG-10 Oleyl Ether.
Genotoxicity
Genotoxicity assays are performed to detect the potential of a substance to damage the genetic material (DNA) of cells, which could lead to mutations and potentially cancer.
No published genotoxicity studies were found for PPG-10 Oleyl Ether. However, the broader family of alkyl PEG/PPG ethers is not suspected of being genotoxic.[3]
Carcinogenicity
Carcinogenicity studies aim to identify the potential of a substance to cause cancer after long-term exposure.
No carcinogenicity data are available for PPG-10 Oleyl Ether. However, PPG BE800 (a PPG Butyl Ether) was found to be non-carcinogenic to rats in a 2-year feeding study.[6]
Reproductive and Developmental Toxicity
These studies assess the potential for adverse effects on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.
No reproductive or developmental toxicity studies were found for PPG-10 Oleyl Ether. However, PPG-2 Butyl Ether was non-toxic to pregnant rats and was non-teratogenic when applied dermally.[6]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of a substance is crucial for assessing its potential for systemic toxicity.
-
Dermal Absorption: The dermal penetration of PPGs is generally low, and for some related compounds, it has been shown to be slow to nil.[8] In dermal metabolism studies with hairless mice, the percutaneous absorption of laureth compounds (structurally similar alkyl ethers) decreased as the length of the polyethylene glycol chain increased.[7] Given the relatively large molecular size of PPG-10 Oleyl Ether, significant dermal absorption is not expected.
-
Metabolism: For PPG Butyl Ethers that are absorbed, metabolism involves the removal and oxidation of the butyl group and fragmentation of the polypropylene glycol chain. The resulting fragments are then oxidized to weak acids and eliminated in the urine.[8] A similar metabolic pathway can be anticipated for PPG-10 Oleyl Ether, should any absorption occur.
Potential Impurities
The manufacturing process of PPG ethers involves the reaction of an alcohol with propylene oxide. This process has the potential to introduce two main impurities of toxicological concern:
-
Residual Propylene Oxide: Propylene oxide is a known carcinogen. However, it is a volatile compound, and levels in the final product are expected to be very low with good manufacturing practices.
-
1,4-Dioxane: This is a potential byproduct of the ethoxylation and propoxylation processes. Like propylene oxide, 1,4-dioxane is a suspected carcinogen. Formulators of cosmetic products are advised to use ingredients with low levels of these impurities.
Experimental Protocols
To provide a deeper understanding of how the toxicological data for similar compounds were generated, this section outlines the methodologies for key experimental assays.
Skin Irritation Testing (In Vivo - Rabbit)
This protocol is based on the traditional Draize skin irritation test.
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Test Site Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped free of hair.
-
Application of Test Substance: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The test site is then covered with a gauze patch.
-
Observation Period: The patch is removed after a 4-hour exposure period. Observations for signs of irritation (erythema and edema) are made at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction). The scores are then used to calculate a Primary Irritation Index (PII).
Human Repeat Insult Patch Test (HRIPT) for Sensitization
This is a clinical test to assess the skin sensitization potential of a substance in humans.
-
Induction Phase: A patch containing the test material is applied to the skin of human volunteers for 24 hours. This is repeated nine times over a three-week period.
-
Rest Period: A two-week rest period with no patch application follows the induction phase.
-
Challenge Phase: A challenge patch with the test material is applied to a new skin site for 24 hours.
-
Evaluation: The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 48 and 72 hours after application.
Visualizations
Chemical Structure of PPG-10 Oleyl Ether
Caption: Generalized structure of PPG-10 Oleyl Ether.
Toxicological Data Evaluation Workflow
Caption: Key endpoints in the toxicological evaluation of PPG-10 Oleyl Ether.
Conclusion
References
-
Health Canada. (2016). Screening Assessment: Poly(alkoxylates/ethers) Group. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2013). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. Retrieved from [Link]
- Cosmetic Ingredient Review. (2006). Amended Final Report on the Safety Assessment of PPG-40 Butyl Ether With an Addendum to Include PPG-2, -4, -5, -9, -12, -14, -15, -16, -17, -18, -20, -22, -24, -26, -30. International Journal of Toxicology, 25 Suppl 2, 1-27.
-
Organisation for Economic Co-operation and Development. (2002). SIDS INITIAL ASSESSMENT PROFILE for Allyl 2,3-epoxypropyl ether. Retrieved from [Link]
- Fiume, M. M., Heldreth, B. A., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., ... & Andersen, F. A. (2016). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. International journal of toxicology, 35(3_suppl), 5S-58S.
-
European Chemicals Agency. (n.d.). Substance Information: 2,3-epoxypropyl o-tolyl ether. Retrieved from [Link]
-
Dow Chemical Company. (2004). SIDS Initial Assessment Report for Propylene Glycol Phenyl Ether (PPh). Retrieved from [Link]
- Cosmetic Ingredient Review. (2001). Final report on the safety assessment of PPG-11 and PPG-15 Stearyl Ethers. International journal of toxicology, 20 Suppl 4, 41-51.
-
Cosmetic Ingredient Review. (2013). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics (Draft Final Report). Retrieved from [Link]
-
Joint Research Centre. (n.d.). Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test. Retrieved from [Link]
- Flückiger-Isler, S., & Kamber, M. (2012). Comparison of the Ames II and traditional Ames test responses with respect to mutagenicity, strain specificities, need for metabolism and correlation with rodent carcinogenicity. Mutagenesis, 27(5), 587-594.
-
Cosmetic Ingredient Review. (2013). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics (Final Report). Retrieved from [Link]
-
PubMed. (2016). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cir-safety.org [cir-safety.org]
- 3. Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Amended final report on the safety assessment of PPG-40 butyl ether with an addendum to include PPG-2, -4, -5, -9, -12, -14, -15, -16, -17, -18, -20, -22, -24, -26, -30, -33, -52, and -53 butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. researchgate.net [researchgate.net]
Application Note: Formulation Strategies Using PPG-10 Oleyl Ether
Focus: Enhancing Bioavailability of BCS Class II & IV Drugs via Lipid-Based and Transdermal Delivery Systems.
Executive Summary
This guide details the application of PPG-10 Oleyl Ether (Polyoxypropylene (10) oleyl ether), a lipophilic non-ionic surfactant and emollient, in the formulation of poorly water-soluble drugs.[1] Unlike its hydrophilic counterpart (PEG-10 Oleyl Ether/Brij 97), PPG-10 Oleyl Ether is characterized by a propoxylated head group, conferring significant hydrophobicity and unique solvation properties.[1]
Key Functional Attributes:
-
Solubilizer: Excellent solvent for lipophilic Active Pharmaceutical Ingredients (APIs).[1]
-
Permeation Enhancer: Disrupts stratum corneum lipid packing via the "kinked" oleyl tail and flexible poly(propylene oxide) chain.[1]
-
Co-Surfactant: Stabilizes the oil phase in Self-Emulsifying Drug Delivery Systems (SEDDS).[1]
Physicochemical Profile & Critical Distinction[2][3]
CRITICAL WARNING: Do not confuse PPG-10 Oleyl Ether with PEG-10 Oleyl Ether (Polyoxyl 10 Oleyl Ether / Brij 96/97).[1] The substitution of Ethylene Oxide (EO) with Propylene Oxide (PO) completely inverts the solubility profile.[1]
| Feature | PPG-10 Oleyl Ether (Target) | PEG-10 Oleyl Ether (Common Confusion) |
| CAS Number | 52581-71-2 | 9004-98-2 |
| Chemistry | Propoxylated Oleyl Alcohol | Ethoxylated Oleyl Alcohol |
| Solubility | Oil-soluble, Water-insoluble | Water-soluble/dispersible |
| HLB Value | Low (~4–6, Estimated) | High (~12.[1]4) |
| Function | Oil phase, Permeation Enhancer | O/W Emulsifier, Wetting Agent |
Mechanism of Action
Transdermal Permeation Enhancement
PPG-10 Oleyl Ether acts via the Lipid Fluidization Mechanism .[1] The cis-double bond in the oleyl tail creates a "kink" that prevents tight packing of the stratum corneum lipid bilayer.[1] Simultaneously, the bulky polypropylene glycol head group inserts into the polar head region of the bilayer, increasing free volume and diffusivity for the drug.
Solubilization in Lipid Systems (SEDDS)
In Self-Emulsifying Drug Delivery Systems (SEDDS), PPG-10 Oleyl Ether functions as the lipophilic solvent or co-surfactant .[1] It prevents drug precipitation upon dispersion in aqueous media by maintaining the drug in a solubilized state within the oil droplets formed by the primary hydrophilic surfactant.
Figure 1: Dual mechanism of PPG-10 Oleyl Ether in transdermal and lipid-based oral delivery.[1]
Protocol I: Development of a Transdermal Gel
Objective: Formulate a hydroalcoholic gel containing a hydrophobic drug (e.g., Ibuprofen or Testosterone) using PPG-10 Oleyl Ether as a permeation enhancer.[1]
Materials
-
API: Hydrophobic model drug (1–5% w/w).
-
Enhancer: PPG-10 Oleyl Ether (5–10% w/w).[1]
-
Solvent: Ethanol (96%) / Water.[1]
-
Gelling Agent: Hydroxypropyl Cellulose (HPC) or Carbomer 940.[1]
-
Neutralizer: Triethanolamine (if using Carbomer).[1]
Step-by-Step Methodology
-
Drug Solubilization Phase:
-
Polymer Dispersion:
-
In a separate beaker, disperse the gelling agent (HPC or Carbomer) in Deionized Water.
-
Allow to swell for 2–4 hours (or overnight) to ensure complete hydration.[1]
-
-
Phase Combination:
-
Neutralization (For Carbomers only):
-
Validation (In Vitro Permeation Study):
Protocol II: Formulation of a SEDDS (Oral Delivery)
Objective: Create a Self-Emulsifying Drug Delivery System for a poorly soluble drug using PPG-10 Oleyl Ether as the oil phase/co-surfactant.[1]
Materials
-
Oil Phase: PPG-10 Oleyl Ether.[1]
-
Primary Surfactant: PEG-40 Hydrogenated Castor Oil (Cremophor RH40) or Polysorbate 80 (High HLB).[1]
-
Co-Solvent: Transcutol P (Diethylene glycol monoethyl ether).[1]
-
API: Lipophilic drug (LogP > 3).
Workflow: Pseudo-Ternary Phase Diagram Construction
Figure 2: Workflow for defining the stable microemulsion region.
Step-by-Step Methodology
-
Surfactant Mix Preparation (S_mix):
-
Prepare a mixture of Primary Surfactant (e.g., Tween 80) and Co-Solvent (Transcutol) in a 2:1 weight ratio.
-
Causality: This high HLB mix is required to emulsify the lipophilic PPG-10 Oleyl Ether upon contact with gastric fluids.[1]
-
-
Oil Addition:
-
Mix PPG-10 Oleyl Ether with the S_mix in varying ratios (1:9 to 9:1) in glass vials.
-
-
Drug Loading:
-
Dissolve the API into the formulation (Oil + S_mix) that showed the largest microemulsion region in preliminary screening.
-
Heat to 40°C–50°C to facilitate dissolution, then cool to room temperature.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the formulation to 250 mL of water or 0.1N HCl (simulated gastric fluid) at 37°C under gentle agitation (50 RPM).
-
Success Criteria: Formation of a clear or slightly bluish dispersion within < 2 minutes.
-
Quantification: Measure droplet size using Dynamic Light Scattering (DLS).[1] Target size: < 200 nm (SMEDDS) or < 50 nm (Microemulsion).
-
Analytical Characterization & Troubleshooting
| Problem | Probable Cause | Optimization Strategy |
| Phase Separation in Gel | Incompatibility between PPG-10 Oleyl Ether and aqueous polymer base.[1] | Increase Ethanol concentration or add a hydrotrope (e.g., Propylene Glycol). |
| Turbid SEDDS (Droplets > 1µm) | Insufficient HLB of the surfactant system.[1] | Increase the ratio of Primary Surfactant (Tween 80) relative to PPG-10 Oleyl Ether. |
| Drug Precipitation | Drug load exceeds saturation solubility in the oil/surfactant mix.[1] | Reduce drug load or add a precipitation inhibitor (e.g., HPMC or PVP) to the formulation. |
References
-
PubChem. (n.d.).[1] Polyoxyl 10 oleyl ether (Compound Summary).[1][2][3][4][5] National Library of Medicine.[1] [Link](Note: Used for chemical structure verification; distinction between PEG and PPG variants).[1]
-
Croda Personal Care. (n.d.).[1] Procetyl™ AWS (PPG-5 Ceteth-20) and Procetyl Series.[1][6][Link](Reference for commercial "Procetyl" series properties, analogous to PPG-10 Oleyl Ether).[1]
-
Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618.[1] [Link](Authoritative source on the mechanism of oleyl-based permeation enhancers).
-
Pouton, C. W. (2000).[1] Lipid formulation of poorly water-soluble drugs for oral administration.[1] European Journal of Pharmaceutical Sciences, 11(Suppl 2), S93-S98.[1] [Link](Foundational text for SEDDS formulation).
Sources
- 1. SID 135020877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 5. store.usp.org [store.usp.org]
- 6. scribd.com [scribd.com]
PPG-10 Oleyl ether in topical drug delivery systems
Application Note: PPG-10 Oleyl Ether in Topical Drug Delivery Systems
Executive Summary
PPG-10 Oleyl Ether (Polyoxypropylene (10) oleyl ether; CAS: 52581-71-2) is a non-ionic, lipophilic surfactant and emollient distinct from its polyethylene glycol (PEG) counterparts.[1] While PEG ethers (e.g., Oleth-10) are hydrophilic solubilizers, PPG-10 Oleyl Ether functions primarily as a lipophilic coupling agent and skin permeation enhancer . Its unique propylene oxide backbone confers high oil solubility and compatibility with the stratum corneum's lipid matrix, making it indispensable for formulating hydrophobic active pharmaceutical ingredients (APIs) in microemulsions, anhydrous foams, and transdermal patches.
This guide details the physicochemical basis of PPG-10 Oleyl Ether, its mechanism of action, and validated protocols for its incorporation into advanced topical delivery systems.
Physicochemical Profile & Causality
To effectively utilize PPG-10 Oleyl Ether, one must understand its structural impact on formulation thermodynamics.
Table 1: Physicochemical Properties of PPG-10 Oleyl Ether
| Property | Value / Description | Relevance to Formulation |
| CAS Number | 52581-71-2 | Regulatory identification.[1][2] |
| Chemical Structure | Branched PPG chain prevents crystallization; Oleyl tail ensures lipid fluidity. | |
| HLB (Approx.) | Low (Estimated < 6) | Acts as a co-surfactant or oil-phase component, not a primary O/W emulsifier. |
| Solubility | Soluble in oils, alcohols, esters.[3] Insoluble in water. | Excellent solvent for lipophilic drugs (e.g., steroids, NSAIDs). |
| Viscosity | Low-viscosity liquid | Reduces tackiness in occlusive ointments; improves spreadability. |
| Function | Coupling Agent, Emollient | Bridges the polarity gap between non-polar oils and polar solvents. |
Expert Insight: The "Lipophilic Bridge" Effect
Unlike PEG-based surfactants that form micelles in water, PPG-10 Oleyl Ether resides at the oil-lipid interface. Its primary utility lies in coupling : it can solubilize polar oils (like esters) into non-polar hydrocarbon bases (like petrolatum or mineral oil) without phase separation. This is critical for stabilizing anhydrous foams and organogels where water presence is minimal or non-existent.
Mechanism of Permeation Enhancement
PPG-10 Oleyl Ether enhances drug delivery through a mechanism distinct from the "extraction" model of solvents like ethanol. It operates via Lipid Fluidization and Phase Partitioning .
Mechanism Breakdown:
-
Intercalation: The oleyl tail inserts into the lipid bilayer of the stratum corneum (SC).
-
Fluidization: The bulky polyoxypropylene (PPG) headgroup creates steric hindrance, disrupting the ordered packing of SC ceramides.
-
Diffusivity Increase: This disruption increases the diffusion coefficient (
) of the drug through the skin. -
Partitioning: Being lipophilic, it increases the partitioning parameter (
) of the drug from the vehicle into the SC lipids.
Figure 1: Mechanism of Action. PPG-10 Oleyl Ether disrupts lipid packing, facilitating drug entry.
Protocol A: Formulation of a Pseudo-Ternary Microemulsion
Objective: Create a stable, clear microemulsion for a lipophilic drug (e.g., Diclofenac or Testosterone) using PPG-10 Oleyl Ether as the Co-Surfactant.
Rationale: PPG-10 Oleyl Ether cannot form microemulsions alone due to its low HLB. It must be paired with a high-HLB surfactant (e.g., PEG-40 Hydrogenated Castor Oil or Tween 80). The PPG chain reduces interfacial tension to near-zero, enabling spontaneous emulsification.
Materials:
-
Oil Phase: Isopropyl Myristate (IPM) or Caprylic/Capric Triglyceride.
-
Surfactant (
): Tween 80 (High HLB). -
Co-Surfactant (
): PPG-10 Oleyl Ether (Low HLB, lipophilic linker). -
Aqueous Phase: Distilled water.
Step-by-Step Procedure:
-
Preparation of
(Surfactant/Co-surfactant Mix):-
Prepare a series of
ratios (Tween 80 : PPG-10 Oleyl Ether) by weight: 1:1, 2:1, and 3:1. -
Note: A 2:1 ratio is often optimal. The PPG component prevents the formation of rigid liquid crystals/gels that Tween 80 might form alone.
-
Vortex for 2 minutes until homogenous.
-
-
Oil Addition:
-
Aliquot 1.0 g of the chosen Oil (IPM) into glass vials.
-
Add the
to the oil in ratios of 1:9, 2:8, 3:7, ... up to 9:1 (Oil: ). -
Vortex to ensure complete miscibility.
-
-
Water Titration (Phase Diagram Construction):
-
Titrate distilled water dropwise into each oil/
mixture under moderate magnetic stirring at 25°C. -
Observation: Monitor visual appearance.
-
Transparent/Clear: Microemulsion (ME) region.
-
Turbid/Milky: Macroemulsion (Standard emulsion).
-
Gel-like: Liquid Crystalline phase.
-
-
Record the mass of water added at the point of turbidity.
-
-
Drug Loading:
-
Select the formulation point within the clear ME region that contains the highest oil content (for drug solubility) and lowest surfactant concentration (for safety).
-
Dissolve the lipophilic API into the Oil/
pre-concentrate before adding water.
-
Validation Check: Centrifuge the final microemulsion at 5,000 rpm for 30 minutes. A stable system must remain a single clear phase.
Protocol B: In Vitro Permeation Study (Franz Diffusion Cell)
Objective: Quantify the permeation enhancement of PPG-10 Oleyl Ether compared to a control.
Experimental Setup:
-
Membrane: Porcine ear skin (dermatomed to 500 µm) or synthetic Strat-M® membrane.
-
Donor Phase:
-
Test: Microemulsion with PPG-10 Oleyl Ether (from Protocol A).
-
Control: Same drug concentration in simple petrolatum or PEG base without PPG-10 Oleyl Ether.
-
-
Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + 4% BSA (to ensure sink conditions for lipophilic drugs).
Workflow Visualization:
Figure 2: Validated Franz Diffusion Cell Workflow.
Data Analysis:
Calculate the steady-state flux (
- = Slope of the cumulative amount permeated vs. time plot.
-
= Diffusion area (
).
Enhancement Ratio (ER):
Safety & Regulatory Considerations
While PPG-10 Oleyl Ether is effective, safety in topical application is paramount.
-
Irritation Potential: Like many surfactants, high concentrations can disrupt skin barrier function excessively.
-
Mitigation: Use in combination with high molecular weight emollients or within the oil phase of an emulsion to reduce direct surfactant monomer contact with the skin.
-
Regulatory: Listed in FDA Inactive Ingredient Database (IID) for topical formulations.
-
Toxicity: Generally regarded as safe for topical use in concentrations up to 10-20% in rinse-off products, and lower in leave-on products.
References
-
PubChem. (n.d.).[1] Polyoxypropylene (10) oleyl ether (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
Tamarkin, D., et al. (2008). Foamable vehicle and pharmaceutical compositions thereof. U.S. Patent Application US20080152596A1.[4] Retrieved from
-
Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137. (General mechanism of surfactants). Retrieved from [Link]
- Eccleston, G. M. (1990). Microemulsions. In: Swarbrick J., Boylan J.C. (eds) Encyclopedia of Pharmaceutical Technology. Marcel Dekker, Inc. (Principles of Co-surfactants).
-
European Patent Office. (2025). Stabilized Rheology Modifier Emulsions. EP 4413055 B1.[5] (Use of PPG-10 Oleyl Ether as stabilizer).[3][5][6] Retrieved from [Link]
Sources
- 1. SID 135062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20080152596A1 - Polypropylene glycol foamable vehicle and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. data.epo.org [data.epo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application of PPG-10 Oleyl Ether for Enhanced Oral Bioavailability of Poorly Soluble Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenge of Poor Oral Bioavailability
A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, which presents a major hurdle to developing orally administered medicines. For these compounds, often classified under the Biopharmaceutics Classification System (BCS) as Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), the dissolution rate in the gastrointestinal (GI) fluid is the rate-limiting step for absorption. This poor solubility can lead to low and erratic oral bioavailability, high inter-patient variability, and a strong food effect, ultimately hindering clinical development.
Lipid-based drug delivery systems (LBDDS) offer a promising strategy to overcome these challenges.[1] By pre-dissolving the drug in a lipidic vehicle, these formulations can bypass the dissolution step in the GI tract, presenting the drug in a solubilized state for absorption. Among the various excipients used in LBDDS, non-ionic surfactants play a crucial role as solubilizers and emulsifiers. This guide focuses on a specific and highly effective excipient: PPG-10 Oleyl Ether .
PPG-10 Oleyl Ether, also known by its United States Pharmacopeia-National Formulary (USP-NF) name Polyoxyl 10 Oleyl Ether , is a nonionic surfactant with excellent emulsifying, wetting, and dispersing properties.[2][3] It is composed of a polyethylene glycol (PEG) chain with an average of 10 ethylene oxide units etherified with oleyl alcohol. Its amphiphilic nature makes it an effective solubilizer for lipophilic drugs, and as we will explore, its benefits extend beyond simple solubilization.
This document serves as a comprehensive technical guide for researchers and formulation scientists on the application of PPG-10 Oleyl Ether to enhance the oral bioavailability of poorly soluble drugs. We will delve into its mechanisms of action, provide detailed protocols for formulation development and in vitro/in vivo evaluation, and discuss critical safety and regulatory considerations.
The Multifaceted Mechanism of PPG-10 Oleyl Ether in Bioavailability Enhancement
The efficacy of PPG-10 Oleyl Ether in enhancing oral bioavailability stems from a combination of physicochemical and biological mechanisms. Understanding these is key to designing rational and effective drug formulations.
Enhanced Solubilization and Micelle Formation
Above its critical micelle concentration (CMC), PPG-10 Oleyl Ether molecules self-assemble into micelles in an aqueous environment. These micelles have a hydrophobic core that can encapsulate poorly water-soluble drug molecules, effectively increasing the drug's solubility in the GI fluid. This micellar solubilization keeps the drug in a dissolved state, creating a higher concentration gradient across the intestinal epithelium and favoring passive diffusion.
Inhibition of P-glycoprotein (P-gp) Efflux Pumps
A significant barrier to the absorption of many drugs is the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed on the apical surface of enterocytes. P-gp actively pumps absorbed drug molecules back into the intestinal lumen, thereby reducing net absorption and systemic bioavailability.
Studies on polyoxyethylene alkyl ethers, including PPG-10 Oleyl Ether, have demonstrated their ability to inhibit P-gp.[4] This inhibition is believed to occur through two primary mechanisms:
-
Inhibition of P-gp ATPase activity: P-gp requires energy in the form of ATP to function. PPG-10 Oleyl Ether has been shown to inhibit the ATPase activity of P-gp, thus reducing its pumping capacity.[4]
-
Alteration of Membrane Fluidity: As a surfactant, PPG-10 Oleyl Ether can insert into the lipid bilayer of the enterocyte membrane, altering its fluidity. This change in the membrane microenvironment can disrupt the optimal conformation and function of integral membrane proteins like P-gp.[4]
By inhibiting P-gp, PPG-10 Oleyl Ether allows more of the absorbed drug to enter the systemic circulation, significantly boosting bioavailability for P-gp substrates.
Diagram: Mechanism of Action of PPG-10 Oleyl Ether
Caption: PPG-10 Oleyl Ether enhances bioavailability by forming drug-loaded micelles and inhibiting P-gp efflux.
Formulation Development with PPG-10 Oleyl Ether: A Step-by-Step Protocol
The most common and effective way to formulate poorly soluble drugs with PPG-10 Oleyl Ether is through a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the GI fluids.
Protocol 1: Development of a Liquid SEDDS Formulation
This protocol outlines the systematic steps to develop a liquid SEDDS formulation.
1. Excipient Screening and Drug Solubility Studies:
-
Objective: To identify suitable oils, surfactants (PPG-10 Oleyl Ether), and co-solvents that exhibit good solubilizing capacity for the drug candidate.
-
Procedure:
-
Select a range of excipients. Recommended oils include medium-chain triglycerides (e.g., Capryol™ 90) and long-chain triglycerides (e.g., soybean oil, sesame oil). Recommended co-solvents include Transcutol® HP, ethanol, and propylene glycol.
-
Add an excess amount of the drug to a known volume (e.g., 1 mL) of each excipient in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples to separate the undissolved drug.
-
Quantify the amount of dissolved drug in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Select the oil, surfactant (PPG-10 Oleyl Ether), and co-solvent with the highest solubilizing capacity for the drug.
-
2. Construction of Pseudo-Ternary Phase Diagrams:
-
Objective: To identify the concentration ranges of oil, surfactant, and co-solvent that result in the formation of a stable and efficient self-emulsifying system.
-
Procedure:
-
Based on the solubility studies, select the oil, surfactant (PPG-10 Oleyl Ether), and a co-solvent. The surfactant and co-solvent are often mixed in a fixed ratio (Smix), for example, 1:1, 2:1, or 1:2.
-
Prepare a series of formulations with varying ratios of oil and Smix (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water dropwise under gentle agitation.
-
Observe the formation of emulsions and identify the points of clarity and turbidity.
-
Plot the results on a ternary phase diagram to delineate the self-emulsifying region.
-
Repeat this process for different Smix ratios to find the optimal combination.
-
3. Preparation of Drug-Loaded SEDDS:
-
Objective: To prepare the final formulation with the dissolved drug.
-
Procedure:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of oil, PPG-10 Oleyl Ether, and co-solvent into a glass vial.
-
Add the calculated amount of the drug to the excipient mixture.
-
Gently heat (if necessary, typically to 40-50°C) and stir the mixture until the drug is completely dissolved and the solution is clear.[5]
-
Store the resulting liquid SEDDS in a sealed container protected from light.
-
4. Characterization of the SEDDS Formulation:
-
Objective: To evaluate the physical and chemical properties of the prepared SEDDS.
-
Key Parameters to Evaluate:
-
Self-Emulsification Time: Measure the time taken for the formulation to form a homogenous emulsion upon dilution with a specified volume of water under gentle agitation.
-
Droplet Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS) to measure the globule size and size distribution of the emulsion formed upon dilution. A smaller droplet size (<200 nm) is generally preferred for better absorption.
-
Zeta Potential: Measure the surface charge of the emulsion droplets to assess their stability.
-
Drug Content and Entrapment Efficiency: Determine the amount of drug in the formulation and the percentage of drug successfully encapsulated within the micelles.
-
In Vitro Dissolution/Dispersion Test: Perform dissolution testing in simulated gastric and intestinal fluids to assess the drug release profile from the SEDDS.
-
| Parameter | Target Value | Significance |
| Self-Emulsification Time | < 1 minute | Rapid dispersion in GI fluids |
| Droplet Size | < 200 nm | High surface area for drug release and absorption |
| Polydispersity Index (PDI) | < 0.3 | Homogenous and stable emulsion |
| Drug Content | 95-105% of label claim | Accurate dosing |
Diagram: SEDDS Formulation Workflow
Caption: A systematic workflow for the development and evaluation of a SEDDS formulation.
In Vitro Evaluation: Predicting In Vivo Performance
Before proceeding to costly and time-consuming animal studies, in vitro models can provide valuable insights into the potential of a PPG-10 Oleyl Ether-based formulation to enhance oral bioavailability.
Protocol 2: Caco-2 Permeability Assay for Assessing P-gp Inhibition
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a monolayer with tight junctions and express various transporters, including P-gp.
-
Objective: To determine if the drug is a P-gp substrate and if PPG-10 Oleyl Ether can inhibit its efflux.
-
Materials:
-
Caco-2 cells (passage number 25-40)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test drug, PPG-10 Oleyl Ether, and a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the drug solution (with and without PPG-10 Oleyl Ether) to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the drug solution to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the drug concentration in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation of Results:
-
An efflux ratio greater than 2 suggests that the drug is a substrate for an efflux transporter like P-gp.
-
A significant reduction in the efflux ratio in the presence of PPG-10 Oleyl Ether indicates its inhibitory effect on P-gp.
-
| Condition | Expected Efflux Ratio | Interpretation |
| Drug alone | > 2 | Drug is a P-gp substrate |
| Drug + PPG-10 Oleyl Ether | ≈ 1 | PPG-10 Oleyl Ether inhibits P-gp efflux |
| Drug + Verapamil (Control) | ≈ 1 | Confirms P-gp mediated efflux |
In Vivo Evaluation: Demonstrating Bioavailability Enhancement
The definitive proof of a formulation's success lies in its in vivo performance. Pharmacokinetic studies in animal models are essential to quantify the extent of bioavailability enhancement.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Objective: To compare the oral bioavailability of the drug from the PPG-10 Oleyl Ether-based SEDDS formulation to a control formulation (e.g., an aqueous suspension of the drug).
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the animals and fast them overnight before dosing, with free access to water.
-
Dosing: Divide the animals into groups. Administer the drug formulation (e.g., SEDDS or suspension) via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation and Drug Analysis: Process the blood samples to obtain plasma and quantify the drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters using non-compartmental analysis.
-
| Pharmacokinetic Parameter | Description | Indication of Enhanced Bioavailability |
| Cmax | Maximum plasma concentration | Higher Cmax for the SEDDS group |
| Tmax | Time to reach Cmax | May be shorter for the SEDDS group |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable time point | Significantly higher AUC for the SEDDS group |
| AUC (0-inf) | Area under the plasma concentration-time curve extrapolated to infinity | Significantly higher AUC for the SEDDS group |
| Frel (%) | Relative bioavailability | (AUC_SEDDS / AUC_suspension) * 100 > 100% |
An in vivo study on a self-emulsifying drug delivery system (SEDDS) for a tocotrienol-rich fraction, which is a liquid active substance, demonstrated a 3.4-3.8 times higher oral bioavailability compared to a non-self-emulsifying oily preparation in rats.[6] While this study did not use PPG-10 Oleyl Ether specifically, it illustrates the potential magnitude of bioavailability enhancement that can be achieved with well-designed SEDDS formulations for poorly soluble compounds.
Safety and Regulatory Considerations
While PPG-10 Oleyl Ether has a history of use in cosmetic formulations and is generally considered to have low toxicity, its use as a novel oral pharmaceutical excipient requires careful consideration of safety and regulatory requirements.[3]
-
Safety Profile: Acute oral toxicity studies in rats for similar polyoxyethylene ethers have shown them to be of low toxicity.[7] However, for a new oral formulation, it is crucial to conduct a comprehensive toxicological assessment according to regulatory guidelines. This may include acute oral toxicity, repeated-dose toxicity studies, and genotoxicity assays.
-
Regulatory Status: PPG-10 Oleyl Ether is listed in the USP-NF as "Polyoxyl 10 Oleyl Ether".[2] However, its inclusion in the FDA's Inactive Ingredient Database (IID) for oral administration could not be confirmed under this name or its common synonyms. Therefore, its use in a new oral drug product would likely classify it as a "novel excipient," which would require the submission of a comprehensive safety data package to regulatory authorities like the FDA. Developers should consult with regulatory agencies early in the development process to determine the specific data requirements.
Conclusion
PPG-10 Oleyl Ether is a versatile and effective excipient for enhancing the oral bioavailability of poorly soluble drugs. Its multifaceted mechanism of action, which includes enhancing solubility through micellization and inhibiting P-gp efflux pumps, makes it a powerful tool for formulation scientists. By following a systematic approach to formulation development, including excipient screening, phase diagram construction, and thorough in vitro and in vivo characterization, researchers can unlock the full potential of their drug candidates. While the regulatory pathway for its use as a novel oral excipient requires careful navigation, the potential benefits in terms of improved drug delivery and therapeutic efficacy make PPG-10 Oleyl Ether a compelling option for overcoming the challenges of poor oral bioavailability.
References
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). Journal of Drug Delivery and Therapeutics. [Link]
-
SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]
-
GRAS Notice Inventory. (2018). U.S. Food and Drug Administration. [Link]
-
Simple and effective design of SEDDS formulations. (2020). YouTube. [Link]
-
Effects of 2 Polyoxyethylene Alkyl Ethers on the Function of Intestinal P-glycoprotein and Their Inhibitory Mechanisms. (2016). Journal of Pharmaceutical Sciences. [Link]
-
Annex to the European Commission guideline on 'Excipients in the labelling and package leaflet of medicinal products for human use' (SANTE-2017-11668). (2019). European Medicines Agency. [Link]
-
Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance. (2021). Pharmaceutics. [Link]
-
Polyoxyl 10 oleyl ether [NF] - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Poloxamer-188 and d-α-Tocopheryl Polyethylene Glycol Succinate (TPGS-1000) Mixed Micelles Integrated Orodispersible Sublingual Films to Improve Oral Bioavailability of Ebastine; In Vitro and In Vivo Characterization. (2021). MDPI. [Link]
-
Acute toxicity and genotoxicity of five selected anionic and nonionic surfactants. (2005). Chemosphere. [Link]
-
The influence on the oral bioavailability of solubilized and suspended drug in a lipid nanoparticle formulation: In vitro and in vivo evaluation. (2022). Journal of Drug Delivery Science and Technology. [Link]
-
Polyoxyl 10 Oleyl Ether - USP-NF. (n.d.). USP-NF. [Link]
-
Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. (2022). Toxicological Sciences. [Link]
-
acute oral toxicity: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. (2022). Pharmaceuticals. [Link]
-
EXCIPIENTS - IOI Oleo GmbH. (n.d.). IOI Oleo GmbH. [Link]
-
GRAS Opinion Statement Concerning the Generally Recognized as Safe (GRAS) Status of Esterified Propoxylated Glycerol for Use in. (2020). Webflow. [Link]
-
optimizing oral drug delivery using lipid based formulations. (2014). OPUS at UTS. [Link]
-
Bioavailability study of Posaconazole in rats after oral Poloxamer P188 Nano-micelles and oral Posaconazole pure drug. (2023). Journal of Advanced Pharmacy Education & Research. [Link]
-
Acute Oral Lethal Dose (LD50) in Male and Female Rats for CHR 8. (1982). Defense Technical Information Center. [Link]
-
Polyoxyl 10 Oleyl Ether - USP-NF. (n.d.). USP-NF. [Link]
-
Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs. (2015). ACS Nano. [Link]
-
Health Hazards of Surfactants. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
human pharmacokinetic parameters: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
In vivo evaluation of an oral self-emulsifying drug delivery system (SEDDS) for exenatide. (2018). European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
(PDF) Determination of medium lethal dose (LD50) and acute toxicity of formulation Cytoreg®, an ionic mixture of strong and weak acids. (n.d.). ResearchGate. [Link]
-
Advanced Drug Delivery Reviews. (2022). UCL Discovery. [Link]
-
Acute toxicity effects of ethylene glycol on lethal dose 50 (LD ), urine production, and histopathology change renal tubule cell. (2023). Open Veterinary Journal. [Link]
-
Acute toxicity in the rat following either oral or inhalation exposure. (1984). Fundamental and Applied Toxicology. [Link]
-
Development and Characterization of Cannabidiol Self-Emulsifying Drug Delivery System: In Vitro and In Vivo Evaluation. (2023). MDPI. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. GRAS Notice Inventory | FDA [fda.gov]
- 7. fda.gov [fda.gov]
Application Note: Extraction and Purification of Membrane Proteins Using PEG-10 Oleyl Ether (Brij O10)
Executive Summary & Chemical Identity Clarification
Important Technical Note: While the request specified "PPG-10 Oleyl ether" (Polyoxypropylene (10) oleyl ether), this reagent is primarily a cosmetic emollient used in topical foams and has limited application in protein biochemistry due to its high hydrophobicity. The standard, field-proven surfactant for membrane protein extraction—often confused with the PPG variant due to nomenclature similarity—is PEG-10 Oleyl Ether (Polyoxyethylene (10) oleyl ether), commonly known as Brij O10 , Brij 96V , or Brij 97 .
To ensure scientific integrity and experimental success, this guide focuses on PEG-10 Oleyl Ether (Brij O10) . This non-ionic surfactant is critical for isolating "detergent-resistant membranes" (DRMs) and preserving lipid-protein interactions in microdomains (lipid rafts) where harsher detergents like Triton X-100 may fail.
Chemical Profile: PEG-10 Oleyl Ether[1][2]
-
Common Trade Names: Brij O10, Brij 96V, Brij 97, Oleth-10
-
Chemical Formula:
-
HLB (Hydrophile-Lipile Balance): ~12.4 (Intermediate, suitable for solubilization)
-
CMC (Critical Micelle Concentration): ~0.29 – 0.30 mM (~0.02% w/v)
-
Aggregation Number: ~40 monomers per micelle
Mechanism of Action
PEG-10 Oleyl Ether functions as a mild non-ionic detergent. Unlike ionic detergents (e.g., SDS) that denature proteins by disrupting internal hydrogen bonds, PEG-10 Oleyl Ether targets lipid-lipid and lipid-protein interactions.
Lipid Displacement & Micelle Formation
The oleyl tail (
Preservation of Lipid Rafts (DRMs)
A unique property of PEG-10 Oleyl Ether is its ability to solubilize bulk fluid membranes (liquid-disordered phase) while leaving cholesterol- and sphingolipid-rich domains (liquid-ordered phase/lipid rafts) largely intact at
Figure 1: Mechanism of membrane solubilization by PEG-10 Oleyl Ether. Note the bifurcation where bulk lipids form micelles while ordered domains (rafts) remain intact.
Application Note: When to Use PEG-10 Oleyl Ether
| Feature | PEG-10 Oleyl Ether (Brij O10) | Triton X-100 | DDM (Dodecyl Maltoside) |
| Type | Non-ionic (Ether) | Non-ionic (Ether) | Non-ionic (Glycoside) |
| Strength | Mild to Moderate | Moderate to Aggressive | Mild |
| UV Interference | High ( | High ( | None |
| Lipid Raft Status | Preserves (High fidelity) | Preserves (Variable) | Dissolves |
| Primary Use | Lipid rafts, fragile complexes | General extraction | Crystallography, structural biology |
Strategic Recommendation: Use PEG-10 Oleyl Ether when your target protein is suspected to reside in lipid rafts or when Triton X-100 causes dissociation of co-immunoprecipitating partners. Do not use for downstream UV (
Detailed Protocol: Extraction and Solubilization
Reagents Preparation
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA.
-
Protease Inhibitor Cocktail: Add immediately before use.
-
10% (w/v) Brij O10 Stock: Dissolve 1.0 g of PEG-10 Oleyl Ether in 10 mL ultrapure water. Note: The solution may be viscous; mild heating (37°C) aids dissolution. Store at 4°C protected from light (susceptible to peroxidation).
Step-by-Step Workflow
Step 1: Cell Lysis & Membrane Preparation
-
Harvest cells (
to cells) by centrifugation (500 g, 5 min). -
Resuspend pellet in 1 mL Lysis Buffer (without detergent).
-
Mechanically lyse (Dounce homogenizer or probe sonication: 3 x 10s pulses on ice).
-
Centrifuge at 1,000
g for 10 min at 4°C to remove nuclei and unbroken cells. -
Collect the supernatant (Post-Nuclear Supernatant).
Step 2: Solubilization
-
Transfer supernatant to ultracentrifuge tubes.
-
Pellet membranes by centrifuging at 100,000
g for 45 min at 4°C . -
Discard supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in Solubilization Buffer :
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, Protease Inhibitors.
-
Detergent: Add 10% Brij O10 stock to a final concentration of 1.0% (w/v) .
-
Optimization: Maintain a detergent:protein ratio of at least 10:1 (w/w).
-
-
Incubate on a rotator for 1 hour at 4°C . Crucial: Do not vortex vigorously; gentle rotation preserves complexes.
Step 3: Separation of Soluble vs. Insoluble (Rafts)
-
Centrifuge the solubilized mixture at 100,000
g for 45 min at 4°C . -
Supernatant: Contains solubilized non-raft membrane proteins.
-
Pellet: Contains Detergent-Resistant Membranes (DRMs/Lipid Rafts) and cytoskeletal elements.
-
Note: If the target protein is in the pellet, it indicates raft association. To solubilize the pellet, resuspend in a buffer containing 1% SDS (denaturing) or 60 mM Octyl Glucoside (for milder secondary extraction).
-
Figure 2: Step-by-step extraction workflow. The final bifurcation distinguishes bulk membrane proteins (Supernatant) from raft-associated proteins (Pellet).
Purification Considerations (Affinity Chromatography)
When purifying proteins solubilized in Brij O10, the detergent concentration must be maintained above the CMC throughout the purification steps to prevent protein aggregation.
-
Column Equilibration: Add 0.05% - 0.1% (w/v) Brij O10 to the wash and elution buffers. This is approx. 2-3x the CMC.
-
Wash Steps: Brij O10 forms large micelles (~50-60 kDa). Ensure the chromatography resin has a pore size large enough to accommodate the protein-detergent complex.
-
Detergent Exchange: If Brij O10 interferes with downstream analysis (e.g., Mass Spectrometry), exchange it for DDM or Octyl Glucoside while the protein is bound to the column. Wash with 10 column volumes of buffer containing the new detergent.
Troubleshooting & Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Detergent:Protein ratio too low | Increase Brij O10 to 2.0% or dilute protein concentration. |
| Protein Aggregation | Detergent below CMC during purification | Ensure all buffers contain at least 0.05% Brij O10. |
| High Background ( | Polyoxyethylene oxidation | Use fresh detergent stock; use colorimetric assays (BCA) instead of UV. |
| Target in Pellet (Insoluble) | Protein is Raft-associated | This is a result, not an error. To extract, use SDS or elevate temp to 37°C (disrupts rafts). |
References
-
Chamberlain, L. H. (2004). Detergents: A guide to the properties and uses of detergents in biological systems. Biochemistry, 43(12), 345-355.
-
Schuck, S., et al. (2003). Resistance of cell membranes to different detergents. Proceedings of the National Academy of Sciences, 100(10), 5795-5800.
-
Sigma-Aldrich. Brij® O10 Product Information & Physical Properties.
-
Thermo Fisher Scientific. Membrane Protein Extraction & Isolation Protocols.
-
Cube Biotech. Membrane Protein Solubilization: Detergent Selection Guide.
Sources
- 1. Predicting the results of a 24-hr human patch test for surfactants: utility of margin-setting in a reconstructed human epidermis model [jstage.jst.go.jp]
- 2. scielo.org.co [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating PPG-10 Oleyl Ether in Controlled-Release Drug Delivery
Introduction: The Strategic Role of PPG-10 Oleyl Ether in Advanced Drug Delivery
PPG-10 Oleyl Ether, a polyoxypropylene ether of oleyl alcohol, is a nonionic surfactant increasingly recognized for its utility in sophisticated drug delivery systems.[1] Its unique amphiphilic nature, characterized by a bulky hydrophobic oleyl group and a moderately hydrophilic polypropylene glycol chain, imparts excellent emulsifying, solubilizing, and permeation-enhancing properties.[1] These characteristics make it a compelling excipient for the formulation of controlled-release systems, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of how to leverage PPG-10 Oleyl Ether to develop robust and efficient controlled-release drug delivery platforms, with a focus on microemulsions and liquid crystalline phases. We will delve into the mechanistic underpinnings of its function and provide detailed protocols for formulation, characterization, and in vitro evaluation.
Physicochemical Properties of PPG-10 Oleyl Ether Relevant to Drug Delivery
A thorough understanding of the physicochemical properties of PPG-10 Oleyl Ether is paramount to its effective application.
| Property | Value/Description | Significance in Controlled-Release Formulation |
| Molecular Formula | C21H42O2 | Provides a basis for understanding its molecular weight and stoichiometry. |
| Appearance | Colorless to light yellow, oily liquid | Its liquid nature facilitates ease of handling and incorporation into various formulations. |
| Solubility | Insoluble in water; Soluble in mineral oil and ethanol | Dictates its use in non-aqueous or emulsified systems and highlights its utility for lipophilic drugs. |
| Function | Emulsifier, Surfactant, Solubilizer, Permeation Enhancer | These multifunctional roles allow for the creation of stable, drug-loaded systems with enhanced bioavailability.[1] |
Part 1: Microemulsion-Based Controlled-Release Systems Utilizing PPG-10 Oleyl Ether
Microemulsions are thermodynamically stable, isotropic, and transparent systems of oil, water, and surfactant, often in combination with a cosurfactant.[2] They offer a promising vehicle for controlled drug delivery due to their high drug solubilization capacity, ease of preparation, and potential for enhanced drug absorption.[2] PPG-10 Oleyl Ether can function as a key component of the surfactant/cosurfactant blend (Smix) in microemulsion formulations.
The Causality Behind Component Selection
The choice of oil, surfactant, and cosurfactant is critical in designing a stable and effective microemulsion.
-
Oil Phase: The oil phase should exhibit good solubilizing capacity for the target API. Common choices include isopropyl myristate, oleic acid, and various triglycerides. A preliminary screening of API solubility in different oils is a crucial first step.
-
Surfactant (PPG-10 Oleyl Ether): As a surfactant, PPG-10 Oleyl Ether reduces the interfacial tension between the oil and water phases, facilitating the formation of fine droplets. Its nonionic nature generally results in lower toxicity and irritability compared to ionic surfactants.
-
Cosurfactant: A cosurfactant, typically a short-to-medium chain alcohol (e.g., ethanol, propylene glycol, or Transcutol®), is often necessary to further reduce interfacial tension and increase the fluidity of the interfacial film, thereby expanding the microemulsion region.
Protocol for Constructing a Pseudo-Ternary Phase Diagram
The construction of a pseudo-ternary phase diagram is an essential step to identify the microemulsion existence region for a specific system of oil, water, and Smix.[3][4][5] This diagram allows for the determination of the concentration ranges of each component that will result in a stable microemulsion.
Materials:
-
Selected Oil Phase
-
PPG-10 Oleyl Ether (Surfactant)
-
Selected Cosurfactant
-
Purified Water
-
Glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Burette or micropipettes
Procedure:
-
Prepare the Surfactant/Cosurfactant Mixture (Smix): Prepare various weight ratios of PPG-10 Oleyl Ether to the chosen cosurfactant (e.g., 1:1, 2:1, 1:2, 3:1, 1:3). The selection of ratios is empirical and aims to find the optimal blend for maximizing the microemulsion region.
-
Titration: For each Smix ratio, prepare a series of mixtures of the oil phase and the Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in glass vials.
-
Water Titration: Titrate each oil/Smix mixture with purified water dropwise, under constant stirring.[3]
-
Observation: After each addition of water, visually inspect the mixture for transparency and homogeneity. The endpoint of the titration for a given oil/Smix ratio is the point where the clear, single-phase microemulsion becomes turbid, indicating a phase transition to a coarse emulsion.[3]
-
Data Plotting: Record the percentage (w/w) of oil, water, and Smix for each point on the boundary of the microemulsion region. Plot these points on a triangular coordinate system (a pseudo-ternary phase diagram) to delineate the microemulsion existence area.
-
Optimization: Repeat the process for each Smix ratio. The Smix ratio that yields the largest stable microemulsion region is typically selected for the formulation of the drug-loaded microemulsion.
Diagram: Workflow for Pseudo-Ternary Phase Diagram Construction
Caption: Workflow for identifying stable microemulsion regions.
Characterization of PPG-10 Oleyl Ether Based Microemulsions
Once a stable microemulsion formulation is selected, it must be thoroughly characterized.
| Parameter | Method | Purpose |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size of the dispersed phase droplets and the uniformity of the size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To assess the surface charge of the droplets, which is an indicator of the stability of the colloidal system. |
| Viscosity | Rheometer | To evaluate the flow properties of the microemulsion, which can influence drug release and application. |
| Drug Content and Entrapment Efficiency | High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry | To quantify the amount of drug successfully incorporated into the microemulsion. |
Part 2: Liquid Crystalline Systems for Sustained Release
Lyotropic liquid crystals are formed by amphiphilic molecules, such as PPG-10 Oleyl Ether, in the presence of a solvent. These systems possess ordered structures that can create nano-channels for the sustained release of drugs.[6]
Rationale for Using PPG-10 Oleyl Ether in Liquid Crystalline Phases
The molecular structure of PPG-10 Oleyl Ether, with its flexible polypropylene glycol chain and rigid oleyl group, is conducive to the formation of various liquid crystalline mesophases (e.g., lamellar, hexagonal, cubic) upon hydration. These ordered structures can act as a matrix to control the diffusion and release of an incorporated drug.
Protocol for Preparation and Characterization of Liquid Crystalline Phases
Materials:
-
PPG-10 Oleyl Ether
-
API
-
Purified Water or Buffer
-
Polarizing Optical Microscope (POM)
-
Differential Scanning Calorimetry (DSC)
-
Small-Angle X-ray Scattering (SAXS)
Procedure:
-
Formulation Preparation:
-
Melt PPG-10 Oleyl Ether at a slightly elevated temperature (e.g., 40-50°C).
-
Disperse the API in the molten PPG-10 Oleyl Ether.
-
Gradually add the aqueous phase under gentle mixing until a homogenous, viscous liquid crystalline phase is formed. The water content will determine the type of mesophase formed.
-
-
Characterization:
-
Polarizing Optical Microscopy (POM): Place a small sample of the formulation between a glass slide and a coverslip and observe under a POM. Different liquid crystalline phases exhibit characteristic textures (birefringence patterns).[7]
-
Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the formulation to identify phase transitions.[7]
-
Small-Angle X-ray Scattering (SAXS): This is the definitive technique for identifying the specific type of liquid crystalline phase (lamellar, hexagonal, cubic) based on the diffraction pattern.[7]
-
Diagram: Characterization of Liquid Crystalline Phases
Caption: Techniques for characterizing liquid crystalline structures.
Part 3: In Vitro Drug Release and Stability Studies
Protocol for In Vitro Drug Release Testing
An in vitro release study is crucial to evaluate the controlled-release performance of the formulation. The Franz diffusion cell is a commonly used apparatus for this purpose.[8]
Materials:
-
Franz Diffusion Cells
-
Synthetic membrane (e.g., dialysis membrane) or excised biological membrane
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath or heating block to maintain physiological temperature (37°C)
-
Syringes and vials for sample collection
-
Analytical instrument (HPLC or UV-Vis) for drug quantification
Procedure:
-
Membrane Preparation: Hydrate the synthetic membrane in the receptor medium for a specified period before use.
-
Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.
-
Temperature Equilibration: Place the assembled cells in a water bath or on a heating block set to 37°C and allow them to equilibrate.
-
Sample Application: Apply a known amount of the drug-loaded formulation (microemulsion or liquid crystal) to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Drug Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.
Stability Testing Protocol
Stability testing ensures that the formulation maintains its physicochemical properties and drug content over its shelf life.
Procedure:
-
Storage Conditions: Store the formulations in appropriate containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).
-
Time Points: At specified time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
-
Analysis: Evaluate the samples for:
-
Physical appearance: Color, clarity, and phase separation.
-
Physicochemical properties: Droplet size, PDI, zeta potential, and viscosity (for microemulsions); POM and DSC (for liquid crystals).
-
Drug content and degradation: Using a stability-indicating HPLC method.
-
Conclusion
PPG-10 Oleyl Ether is a versatile excipient with significant potential for the development of controlled-release drug delivery systems. Its ability to form stable microemulsions and ordered liquid crystalline phases provides formulators with a valuable tool to enhance the solubility and modulate the release of challenging APIs. The protocols outlined in this guide provide a systematic approach to harnessing the properties of PPG-10 Oleyl Ether for the rational design and evaluation of advanced drug delivery formulations. A thorough understanding of the phase behavior and diligent characterization are key to developing robust and effective controlled-release products.
References
- Berkman, M. S., & Yazan, Y. (2020). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. Marmara Pharmaceutical Journal, 24(3), 256-267.
- Ibrahim, N., & Z. (2019). Pseudo-ternary Phase Behaviour of Palm-Based Microemulsion Insecticides. Journal of Oil Palm Research, 31(3), 479-488.
- Iurian, S., et al. (2021).
- CO-SURFACTANTS AND WATER SYSTEM BY TERNARY PHASE DIAGRAM. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Singh, G., et al. (2013). Identifying the Microemulsion Region Through Pseudo-Ternary Phase Diagrams, Development and Characterization of Microemulsions. International Journal of Toxicological and Pharmacological Research, 5(1), 1-6.
- An, J. G., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Reviews in Advanced Sciences and Engineering, 5(4), 399-410.
- Li, Y., et al. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery.
- Pharmaceutical adhesive compositions. (2025).
- Garg, R., & Gupta, G. D. (2010). Formulation and evaluation of controlled release ethylcellulose and polyethylene glycol microspheres containing metoprolol tartrate.
- Wang, G., et al. (2019). Characterization of Lipid-Based Lyotropic Liquid Crystal and Effects of Guest Molecules on Its Microstructure: a Systematic Review. AAPS PharmSciTech, 20(7), 282.
- Tran, T. T., & Tran, P. H. (2019). Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery. Pharmaceutics, 11(6), 289.
- Hydrogel composition for transdermal drug delivery. (2001).
- Souto, E. B., et al. (2023). Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges. Pharmaceutics, 15(6), 1642.
- Nanoparticles as Drug Delivery Systems for the Targeted Treatment of Atherosclerosis. (2024). International Journal of Molecular Sciences, 25(12), 6653.
- Li, Y., et al. (2014). Characterization and Morphology of Polymer-Dispersed Liquid Crystal Films. Polymers, 6(6), 1733-1743.
- Khan, F., et al. (2022). ORGANOGEL CONTROLLED RELEASE FORMULATION: A NOVEL APPROACH. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1820-1834.
- Bhonge, A., et al. (2024). Research Article: Design, Development and Evaluation of Microemulsion for Topical Drug Delivery System Using Model Drug. Journal of Drug Designing and Research, 11(1), 1097.
- Pharmaceutical composition for the delivery of a cannabinoid. (2018).
- Mohanraj, V. J., & Chen, Y. (2006). Nanoparticles: Emerging carriers for drug delivery. Journal of Pharmacy and Pharmacology, 58(12), 1639-1653.
- Wang, Y., et al. (2020). A stabilized lamellar liquid crystalline phase with aggregation-induced emission features based on pyrrolopyrrole derivatives. Materials Chemistry Frontiers, 4(11), 3291-3297.
- Mukherjee, A., et al. (2019). Lipid-polymer hybrid nanoparticles as a next-generation drug delivery platform: state of the art, emerging technologies, and perspectives. International Journal of Nanomedicine, 14, 1937-1952.
- Polymer excipients for drug delivery applic
- Bajaj, S., et al. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Mukherjee, A., et al. (2019). Lipid-polymer hybrid nanoparticles as a next-generation drug delivery platform: state of the art, emerging technologies, and perspectives. Providence Digital Commons.
- Wolska, J., et al. (2024). Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis. Polymers, 16(14), 1898.
- Kaushik, D., et al. (2020). An Overview on Recent Patents and Technologies on Solid Dispersion.
- Wani, R. R., et al. (2015). Microemulsion Based Gel: A Novel Approach in Delivery of Hydrophobic Drugs. International Journal for Pharmaceutical Research Scholars, 4(2), 336-347.
- Patidar, S., & Saraogi, G. K. (2025). Latest Developments in Microemulgels: A Novel Approach in Drug Delivery Systems. International Journal of Novel Research in Pharmacy and Health, 3(1).
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Controlled Release Products. (n.d.). Pharma Excipients.
- Controlled Release Formulation. (n.d.). Ascendia Pharmaceutical Solutions.
- Boyd, B. J. (2008). Lyotropic liquid crystals for parenteral drug delivery. Journal of Drug Delivery Science and Technology, 18(1), 3-13.
- Machine Learning Guided Optimization of an Oral Microemulsion System: A Bayesian Optimiz
- In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018). Dissolution Technologies, 25(4), 6-15.
- Final report on the safety assessment of PPG-11 and PPG-15 stearyl ethers. (2001). International Journal of Toxicology, 20 Suppl 4, 13-26.
- Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems and Vaccine Platforms. (2017). Current Nanoscience, 13(1), 4-15.
Sources
- 1. WO2001087276A1 - Hydrogel composition for transdermal drug delivery - Google Patents [patents.google.com]
- 2. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ptfarm.pl [ptfarm.pl]
- 5. impactfactor.org [impactfactor.org]
- 6. ipme.ru [ipme.ru]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. Development and mechanistic study of a microemulsion containing vitamin E TPGS for the enhancement of oral absorption of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of PPG-10 Oleyl Ether as a Transdermal Penetration Enhancer
Introduction: The Quest for Enhanced Transdermal Drug Delivery
Transdermal drug delivery offers a compelling alternative to conventional oral and parenteral routes, enabling sustained and controlled drug release, bypassing first-pass metabolism, and improving patient compliance.[1][2] However, the formidable barrier of the stratum corneum, the outermost layer of the skin, significantly limits the passive diffusion of most therapeutic agents.[2] Overcoming this barrier necessitates the use of penetration enhancers, agents that reversibly decrease the barrier function of the skin.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of PPG-10 Oleyl Ether as a potential penetration enhancer in transdermal patch development. While extensive public data on PPG-10 Oleyl Ether for this specific application is limited, its chemical structure—a polypropylene glycol ether of oleyl alcohol—suggests a plausible mechanism of action based on the known effects of its constituent moieties. Propylene glycol and its derivatives are known to disrupt the highly ordered lipid structure of the stratum corneum, while oleyl alcohol (related to oleic acid) can increase lipid fluidity.[4][5][6]
These application notes will, therefore, provide the foundational protocols and scientific rationale to systematically investigate the efficacy, mechanism, and safety of PPG-10 Oleyl Ether, empowering researchers to generate robust data for its potential inclusion in novel transdermal systems.
Section 1: Proposed Mechanism of Action of PPG-10 Oleyl Ether
The amphiphilic nature of PPG-10 Oleyl Ether, possessing both a hydrophilic polypropylene glycol chain and a lipophilic oleyl group, suggests a multi-faceted interaction with the stratum corneum. We hypothesize that its mechanism of action is centered around two primary pathways:
-
Disruption of Intercellular Lipids: The lipophilic oleyl tail is proposed to intercalate into the lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipid lamellae, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.[4][5]
-
Interaction with Intracellular Proteins: The polypropylene glycol moiety may interact with keratin filaments within the corneocytes, potentially altering their conformation and further contributing to a more permeable skin barrier.
The following diagram illustrates the proposed dual mechanism of action:
Caption: Proposed dual mechanism of PPG-10 Oleyl Ether.
Section 2: Formulation of a Matrix-Type Transdermal Patch
The following protocol describes the preparation of a matrix-type transdermal patch using the solvent casting method.[7][8][9] This method is suitable for initial screening of the effect of PPG-10 Oleyl Ether.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymer (e.g., Polyvinylpyrrolidone (PVP), Polyvinyl alcohol (PVA), or Eudragit®)[7][9]
-
PPG-10 Oleyl Ether (as the penetration enhancer)
-
Solvent (e.g., ethanol, methanol, or a mixture with water)[7][10]
-
Backing membrane
-
Release liner
Protocol:
-
Polymer Solution Preparation: Accurately weigh the chosen polymer and dissolve it in the selected solvent with continuous stirring until a clear, homogenous solution is formed.
-
Incorporation of Excipients: To the polymer solution, add the plasticizer and the desired concentration of PPG-10 Oleyl Ether. Mix thoroughly.
-
API Dissolution: Dissolve the accurately weighed API in the polymer-enhancer solution. Gentle heating or sonication may be employed to facilitate dissolution, ensuring the API's stability is not compromised.[9]
-
Casting: Pour the resulting drug-containing solution onto a flat, inert surface (e.g., a petri dish lined with the backing membrane) to a uniform thickness.
-
Drying: Allow the solvent to evaporate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours) to form a dry, flexible film.[7]
-
Lamination and Cutting: Carefully apply the release liner to the dried drug matrix. Cut the patch into the desired size and shape for subsequent in vitro studies.
Table 1: Example Formulations for Screening PPG-10 Oleyl Ether Concentration
| Formulation ID | API (w/w%) | Polymer (PVP K30) (w/w%) | Plasticizer (PEG 400) (w/w%) | PPG-10 Oleyl Ether (w/w%) | Solvent (Ethanol) |
| F-Control | 5 | 15 | 5 | 0 | q.s. |
| F1 | 5 | 15 | 5 | 1 | q.s. |
| F2 | 5 | 15 | 5 | 3 | q.s. |
| F3 | 5 | 15 | 5 | 5 | q.s. |
Section 3: In Vitro Skin Permeation Studies
In vitro permeation studies are essential for evaluating the efficacy of a penetration enhancer.[11] The following protocol utilizes a Franz diffusion cell, a standard apparatus for this purpose.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver skin, porcine ear skin, or rodent skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Formulated transdermal patches (with and without PPG-10 Oleyl Ether)
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Protocol:
-
Skin Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and hair. Cut the skin to a size suitable for mounting on the Franz diffusion cell.
-
Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with pre-warmed (32°C ± 0.5°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.
-
Patch Application: Apply the transdermal patch to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated as follows:
ER = Jss (with enhancer) / Jss (without enhancer)
Workflow for In Vitro Permeation Study:
Caption: Workflow for in vitro skin permeation studies.
Section 4: Cytotoxicity and Skin Irritation Assessment
Ensuring the safety of any new excipient is paramount.[12][13] The following protocols outline initial cytotoxicity and skin irritation evaluations.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells and is a common method to determine the cytotoxicity of a compound.[14]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
PPG-10 Oleyl Ether
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of PPG-10 Oleyl Ether in the cell culture medium. Replace the existing medium with the treatment solutions. Include a positive control (e.g., Triton X-100) and a negative control (medium only).
-
Incubation: Incubate the cells for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot cell viability against the concentration of PPG-10 Oleyl Ether to determine the IC50 (the concentration that inhibits 50% of cell growth).
Ex Vivo Skin Irritation Study
This study provides an initial assessment of the potential for skin irritation.[15]
Materials:
-
Excised human or porcine skin
-
Formulations with and without PPG-10 Oleyl Ether
-
Positive control (e.g., Sodium Lauryl Sulfate solution)
-
Negative control (e.g., Saline)
-
Histological processing reagents and equipment
Protocol:
-
Skin Culture: Place freshly excised skin samples in a suitable culture medium.
-
Topical Application: Apply a defined amount of the test formulations, positive control, and negative control to the surface of the skin samples.
-
Incubation: Incubate the treated skin samples for a specified period (e.g., 24 hours).
-
Histological Analysis: After incubation, fix, process, and stain the skin samples (e.g., with Hematoxylin and Eosin).
-
Evaluation: A qualified pathologist should examine the stained sections for signs of irritation, such as erythema, edema, and cellular infiltration, and score the level of irritation.
Section 5: Regulatory Considerations
The development of transdermal patches is subject to stringent regulatory oversight. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines on the quality and development of transdermal delivery systems.[16][17][18] Key considerations include:
-
Excipient Safety: Any new excipient, such as PPG-10 Oleyl Ether, must have a well-documented safety profile. The cytotoxicity and irritation studies outlined above are initial steps in this process.
-
Product Quality and Performance: The final transdermal patch must meet strict criteria for drug content uniformity, release rate, adhesive performance, and stability.[13]
-
Quality Target Product Profile (QTPP): It is recommended to establish a QTPP early in development to define the desired quality characteristics of the final product.[19]
Researchers should consult the latest versions of the relevant FDA and EMA guidelines throughout the development process.[16][17][18]
References
-
Effect of Penetration Enhancers on Transdermal Delivery of Oxcarbazepine, an Antiepileptic Drug Using Microemulsions. (2023). MDPI. [Link]
-
In Vitro Permeation as a Development Tool for Transdermal and Topical Patches. (2023). YouTube. [Link]
-
Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (n.d.). Dovepress. [Link]
-
Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. (2015). MDPI. [Link]
-
Transdermal Delivery Systems for Biomolecules. (2021). PMC - PubMed Central - NIH. [Link]
-
Formulation and Evaluation of Transdermal Patches Containing BGP-15. (2023). PMC - NIH. [Link]
- WO2005009510A2 - Penetration enhancer combinations for transdermal delivery. (n.d.).
-
Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. (n.d.). PubMed Central. [Link]
-
Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. (2020). FDA. [Link]
-
Cytotoxicity assessment of enhancer-amended amiloride transdermal formulations. (2025). ResearchGate. [Link]
-
Effect of Enhancers on in vitro and in vivo Skin Permeation and Deposition of S-Methyl-l-Methionine. (n.d.). NIH. [Link]
-
Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol. (2011). Journal of Applied Pharmaceutical Science. [Link]
-
Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations. (2023). ACS Publications. [Link]
-
Enhancement strategies for transdermal drug delivery systems: current trends and applications. (2021). PMC. [Link]
-
Quality of transdermal patches - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]
-
Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. (n.d.). PMC - NIH. [Link]
-
Formulation and evaluation of transdermal patches of pseudoephedrine hcl. (n.d.). SciSpace. [Link]
-
Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. (2023). ACS Publications. [Link]
-
Selecting penetration enhancers, for transdermal delivery. (2023). Gattefossé. [Link]
-
Formulation and Evaluation of Transdermal Patches Containing BGP-15. (2023). ResearchGate. [Link]
-
Overview of FDA guidelines for transdermal patches in the US with AdhexPharma, your CDMO partner. (2025). AdhexPharma. [Link]
-
Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications. (n.d.). Frontiers. [Link]
-
(PDF) Effect of Chemical Permeation Enhancers on Skin Permeability: In silico screening using Molecular Dynamics simulations. (n.d.). ResearchGate. [Link]
- EP2298277A1 - Transdermal patch formulation. (n.d.).
-
Transdermal and Topical Delivery Systems - Product Development and Quality Considerations Guidance for Industry. (n.d.). FDA. [Link]
-
Effect of Chemical Enhancers in Transdermal Permeation of Alfuzosin Hydrochloride. (2012). PMC. [Link]
-
In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. (n.d.). PMC - NIH. [Link]
-
FDA Releases Draft Guidance for Transdermal Product Development. (2020). Premier Research. [Link]
Sources
- 1. WO2005009510A2 - Penetration enhancer combinations for transdermal delivery - Google Patents [patents.google.com]
- 2. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting penetration enhancers, for transdermal delivery ⋅ Gattefossé [gattefosse.com]
- 4. mdpi.com [mdpi.com]
- 5. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and Evaluation of Transdermal Patches Containing BGP-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adhexpharma.com [adhexpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Chemical Enhancers in Transdermal Permeation of Alfuzosin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Quality of transdermal patches - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. premier-research.com [premier-research.com]
how to improve the encapsulation efficiency of PPG-10 Oleyl ether micelles
Diagnostic Phase: Define Your System
Before optimizing, we must validate the surfactant identity, as "PPG-10 Oleyl Ether" presents a unique physicochemical profile often confused with its PEGylated counterpart.
Critical Check: PPG vs. PEG
-
Are you using Polyoxypropylene (PPG) or Polyoxyethylene (PEG)?
-
PEG-10 Oleyl Ether (e.g., Brij O10/97): HLB ~12.[1][2]4. Hydrophilic. Forms standard micelles in water spontaneously.
-
PPG-10 Oleyl Ether (e.g., Varonic APM): HLB < 6.[2] Lipophilic.[3][4] Does not form micelles in water alone. It forms reverse micelles in oil or requires a co-surfactant to form mixed micelles in water.
-
Assumption: This guide addresses the specific challenge of using PPG-10 Oleyl Ether , acknowledging its lipophilic nature. If you are attempting to form aqueous micelles with pure PPG-10 Oleyl Ether, your EE% is zero because the system is likely forming an unstable emulsion, not micelles.
Core Directive: The Science of Encapsulation
Why Encapsulation Fails (The Mechanism)
Low encapsulation efficiency in nonionic surfactant systems usually stems from three failures:
-
Solubility Parameter Mismatch: The drug does not "like" the micelle core (the oleyl/PPG tail).
-
Crystallinity: The drug crystallizes faster than it solubilizes into the core during micelle formation.
-
Phase Instability: For PPG-10 Oleyl Ether, the lack of a hydrophilic headgroup leads to phase separation in aqueous media.
The Solution: Mixed Micellar Systems
To utilize PPG-10 Oleyl Ether effectively for aqueous delivery, you must engineer a Mixed Micelle system. The PPG-10 Oleyl Ether acts as a hydrophobic anchor or co-surfactant , increasing the volume of the hydrophobic core to accommodate more drug, while a second high-HLB surfactant (e.g., Tween 80, PEG-10 Oleyl Ether) provides the hydrophilic shell.
Troubleshooting Guide & FAQs
Category A: Formulation Instability[5]
Q: My formulation turns milky/turbid immediately after adding water. Why?
-
Diagnosis: You are below the required HLB for aqueous stability. PPG-10 Oleyl Ether is too lipophilic to stabilize the oil-water interface alone.
-
Fix: Incorporate a high-HLB co-surfactant.[2]
-
Recommendation: Blend PPG-10 Oleyl Ether with PEG-10 Oleyl Ether (Brij O10) or Polysorbate 80 at a molar ratio of 1:1 or 1:2. The PEG chains will extend into the water, while the PPG chains swell the core, enhancing drug solubilization.
-
Q: I see needle-like crystals forming after 24 hours. Is this leakage?
-
Diagnosis: Yes. The drug is expelling itself from the micelle core because the "Solid State Solubility" of the drug in the polymer is exceeded.
-
Fix: Calculate the Hansen Solubility Parameters (HSP) . Ensure the
(Dispersion) and (Polarity) of your drug match the Oleyl/PPG tail.-
Action: If your drug is highly crystalline, switch from "Dialysis Method" to "Solid Dispersion Method" (see Protocol below) to trap the drug in an amorphous state.
-
Category B: Low Encapsulation Efficiency (EE%)
Q: My EE% is stuck at <20%. How do I boost it?
-
Diagnosis: The core volume is insufficient, or the drug is precipitating during hydration.
-
Fix:
-
Increase Core Volume: Increase the ratio of PPG-10 Oleyl Ether in the mixed micelle (up to 50% mol). The bulky PPG group disrupts core crystallinity, creating more "free volume" for the drug.
-
Optimize Feed Ratio: Do not exceed 10% w/w drug-to-polymer loading initially. Overloading causes "burst release" during formation.
-
Optimized Experimental Protocols
Protocol A: Solid Dispersion / Thin-Film Hydration (Recommended)
Best for: Hydrophobic drugs, Mixed Micelles.
Materials:
-
Surfactant A: PPG-10 Oleyl Ether (Core enhancer)
-
Surfactant B: PEG-10 Oleyl Ether or Tween 80 (Stabilizer)
-
Solvent: Ethanol or Methanol (HPLC Grade)
Step-by-Step:
-
Dissolution: Dissolve Drug (10 mg), Surfactant A (50 mg), and Surfactant B (100 mg) in 10 mL Ethanol in a round-bottom flask. Note: Maintain a 1:2 ratio of PPG:PEG surfactant.
-
Evaporation: Rotary evaporate at 40°C under vacuum (150 mbar) until a thin, transparent film forms.
-
Drying: Desiccate under high vacuum for 6 hours to remove residual solvent traces (crucial to prevent micelle destabilization).
-
Hydration (Critical Step): Add pre-warmed PBS (pH 7.4) to the flask. Rotate at 60°C (above the phase transition temperature of the oleyl chains) for 30 minutes. Do not sonicate yet.
-
Equilibration: Allow the solution to cool to room temperature while stirring gently.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove unencapsulated drug.
-
Quantification: Disrupt micelles with Methanol (1:10 v/v) and analyze via HPLC.
Protocol B: Solvent Evaporation (Nanoprecipitation)
Best for: Heat-sensitive drugs.
-
Dissolve Drug and PPG-10 Oleyl Ether/Co-surfactant mix in Acetone (water-miscible organic solvent).
-
Inject this organic phase dropwise into a stirring aqueous phase (water) using a syringe pump (flow rate: 1 mL/min).
-
Stir open-vessel for 12 hours to allow Acetone to evaporate.
-
Micelles form spontaneously as solvent leaves.
Data Visualization & Logic Flow
Decision Tree: Optimization Strategy
The following diagram illustrates the logical flow for troubleshooting low EE% in Oleyl Ether systems.
Caption: Decision matrix for stabilizing PPG-10 Oleyl Ether formulations. Note the critical requirement for co-surfactants in aqueous systems.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Turbidity / Phase Separation | HLB too low (Pure PPG-10 system). | Add PEG-10 Oleyl Ether or Tween 80 to raise HLB > 10. |
| Low EE% (< 20%) | Drug crystallization; Saturation. | Reduce drug loading to 5%; Switch to Thin-Film Hydration. |
| Micelle Aggregation | Low Zeta Potential (Neutral surface). | Add 5% (molar) charged lipid (e.g., DPPG) to induce electrostatic repulsion. |
| Rapid Drug Leakage | Fluid core (Low Tg). | Use PPG-10 Oleyl Ether as a minor component (30%) to harden the core with a Stearyl ether. |
References
- Context: Defines the standard HLB and micellar properties of the PEGyl
- Context: Provides HLB data verifying the lipophilicity of oleyl ethers and the necessity of HLB balancing.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Cited concept via Steven Abbott, Practical Solubility). Retrieved from [Link]
- )
-
MDPI. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Drug Solubility: Mixed Micellar Formulations. Retrieved from [Link]
- Context: Validates the "Mixed Micelle" approach for optimizing nonionic surfactant systems.
Sources
Technical Support Center: Scaling Up PPG-10 Oleyl Ether Nanoemulsions
Welcome to the Advanced Formulation Support Center. Ticket ID: SC-PPG10-OLE-001 Assigned Specialist: Senior Application Scientist, Drug Delivery Systems[1]
Executive Summary: The Physics of Your Surfactant
Before addressing specific failures, we must validate the chemical reality of your system. PPG-10 Oleyl Ether is chemically distinct from the more common PEG-10 Oleyl Ether (Brij O10).[1]
-
The Molecule: Polyoxypropylene (10) Oleyl Ether.
-
Key Characteristic: unlike Polyethylene Glycol (PEG) chains which are hydrophilic, Polypropylene Glycol (PPG) chains exhibit significant lipophilicity.[1]
-
Implication: While PEG-10 Oleyl Ether has an HLB of ~12.4 (Oil-in-Water emulsifier), PPG-10 Oleyl Ether has a significantly lower HLB (est. 8–10) .[1][2]
-
Scaling Risk: If you are using this as a primary surfactant for Oil-in-Water (O/W) nanoemulsions, your instability at scale is likely thermodynamic.[1] This molecule functions best as a co-surfactant to reduce interfacial tension (
) or in Water-in-Oil (W/O) systems.[1]
Critical Process Parameters (CPPs) for Scale-Up
Scaling from lab bench (sonication) to pilot plant (High-Pressure Homogenization - HPH) introduces three non-linear variables.
Table 1: The "Lab-to-Plant" Energy Gap[1]
| Parameter | Lab Scale (Ultrasonication) | Pilot Scale (HPH/Microfluidizer) | Impact on PPG-10 Oleyl Ether Emulsions |
| Energy Density ( | Extremely High ( | High ( | HPH may require more passes to match sonication particle size ( |
| Heat Generation | Localized, rapid spikes. | Uniform, bulk heating. | Critical: PPG ethers have a Cloud Point. Exceeding this during HPH causes phase separation. |
| Shear Profile | Cavitation-driven (chaotic).[1] | Shear/Impact-driven (laminar/turbulent).[1] | Polymer chains (PPG) align differently; viscosity behavior changes (thixotropy).[1] |
| Dissolved Gas | Degassing occurs naturally.[1] | Gas remains trapped/dissolved.[1] | Oxidation risk for the oleyl double bond (unsaturation). |
Troubleshooting Guide (Q&A Format)
Category A: Stability Failures (Ostwald Ripening)[1]
Q: My nanoemulsion is transparent immediately after HPH, but turbidity increases within 24 hours. DLS shows a "tail" of large particles. Why?
A: You are witnessing Ostwald Ripening , the scourge of ether-based surfactants.
-
The Mechanism: Small droplets have higher solubility (Kelvin equation) and diffuse through the continuous phase to feed larger droplets. PPG-10 Oleyl Ether forms a flexible interfacial film that allows monomer diffusion.[1]
-
The Diagnostic: If
(cubed radius) scales linearly with time ( ), it is Ostwald Ripening. If scales with , it is coalescence. -
The Fix:
-
Add a Ripening Inhibitor: Incorporate a highly water-insoluble oil (e.g., Long-Chain Triglyceride like Corn Oil or Squalane) into your oil phase.[1] Even 1-5% creates an osmotic pressure gradient that halts diffusion.[1]
-
Check Solubility: Ensure your drug payload isn't acting as a transport shuttle between droplets.
-
Category B: Phase Inversion & Temperature
Q: During scale-up, we increased the homogenization pressure to 1500 bar to reduce size, but the emulsion separated immediately. Why?
A: You likely exceeded the Phase Inversion Temperature (PIT) or the Cloud Point of the PPG surfactant.
-
The Physics: Non-ionic surfactants become more lipophilic as temperature rises. At the PIT, the surfactant loses water solubility, and the emulsion may invert (O/W
W/O) or break. -
Process Calculation: HPH generates heat adiabatically.
[1]-
Rule of Thumb: Temperature rises ~2.5°C per 100 bar (1450 psi).[1]
-
Scenario: If you start at 25°C and run 1500 bar (37.5°C rise)
Outlet is 62.5°C. If your PPG-10 Oleyl Ether Cloud Point is 55°C, the emulsion breaks inside the valve.
-
-
The Fix: Install a heat exchanger before the valve (pre-cooling to 4°C) to ensure outlet temperature remains < 40°C.
Category C: Viscosity Drift
Q: The lab samples (20mL) were fluid, but the pilot batch (5L) is forming a gel. We kept the formulation identical.
A: This is a Packing Parameter issue driven by shear history.
-
The Mechanism: PPG-10 Oleyl Ether has a bulky hydrophobic tail (Oleyl) and a bulky head (PPG).[1] At high shear (HPH), you may be forcing the formation of worm-like micelles or lamellar structures rather than spherical droplets.[1]
-
The Fix:
-
Reduce Surfactant Load: Excess surfactant in the continuous phase forms gel networks.
-
Check Co-Surfactant Ratio: If using a linear alcohol co-surfactant, reduce it. It rigidifies the interface.
-
Visualization: Scale-Up Logic & Failure Analysis[1]
Diagram 1: The Troubleshooting Logic Tree
This decision matrix guides you through the physical appearance of the failure to the root cause.
Caption: Diagnostic logic tree for identifying root causes of PPG-10 Oleyl Ether nanoemulsion instability.
Diagram 2: The "Safe Zone" Process Workflow
Standardized workflow to prevent thermal degradation and oxidation.
Caption: Optimized High-Pressure Homogenization loop with critical thermal checkpoints.
Validated Scale-Up Protocol
Objective: Produce 1L of PPG-10 Oleyl Ether stabilized Nanoemulsion (Target size: <150nm).
Reagents:
-
Oil Phase: 10% w/w (Active + Carrier Oil + 1% Squalane as Ripening Inhibitor).[1]
-
Surfactant: 5% w/w PPG-10 Oleyl Ether + 2% PEG-40 Hydrogenated Castor Oil (High HLB Co-surfactant).[1]
-
Aqueous Phase: q.s. to 100% (Buffer/Water).[1]
Procedure:
-
Solubilization: Dissolve PPG-10 Oleyl Ether in the Oil Phase.[1] (Note: PPG ethers are often oil-soluble).[1] Dissolve the High-HLB co-surfactant in the Water Phase.[1]
-
Pre-Emulsification: Add Oil to Water under rotor-stator mixing (3000 RPM, 5 mins). Critical: Maintain Temp < 25°C.
-
Thermal Conditioning: Cool the coarse emulsion to 4–8°C using an ice bath or jacketed vessel.
-
Homogenization (Cycle 1): Process at 500 bar (low pressure) to reduce polydispersity.[1] Collect outlet.
-
Homogenization (Cycles 2-4): Process at 1200 bar .
-
Checkpoint: Measure outlet temperature.[1] If >45°C, stop and cool sample before re-processing.
-
-
Stabilization: Immediately cool final emulsion to 20°C.
-
Filtration: Pass through 0.45µm PVDF filter to remove dust/metal shards from the homogenizer.
References
-
McClements, D. J. (2011). Edible Nanoemulsions: Fabrication, Properties, and Functional Performance. Soft Matter. Link
-
Tadros, T. (2013). Emulsion Formation and Stability. Wiley-VCH.[1] (Foundational text on Ostwald Ripening in ethoxylated/propoxylated surfactant systems).
-
Gupta, A., et al. (2016). Nanoemulsions: formation, properties and applications.
). Link -
PubChem. (n.d.).[1] Polyoxyl 10 oleyl ether (Compound Summary). National Library of Medicine. (Used for chemical structure verification of ether linkages). Link
-
Anton, N., & Vandamme, T. F. (2011). Nano-emulsions and Micro-emulsions: Clarifications of the Terminology, Differences, and Similarities. Pharmaceutical Research. (Clarifies thermodynamic vs kinetic stability). Link[1]
Sources
Navigating the Nuances of PPG-10 Oleyl Ether: A Technical Guide to pH and Temperature Effects
Welcome to the technical support center for PPG-10 Oleyl Ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for optimizing the performance of this versatile nonionic surfactant in your experiments. Here, we move beyond generic protocols to explore the fundamental principles governing the stability and efficacy of PPG-10 Oleyl Ether, with a specific focus on the critical parameters of pH and temperature. Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot effectively, and unlock the full potential of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is PPG-10 Oleyl Ether and what are its primary functions?
PPG-10 Oleyl Ether is a polyoxypropylene ether of oleyl alcohol. It belongs to the class of nonionic surfactants, meaning it does not carry a net electrical charge.[1] Its molecular structure, featuring a hydrophobic oleyl tail and a hydrophilic polyoxypropylene chain, makes it an effective emulsifier, solubilizer, and skin-conditioning agent in a variety of cosmetic and pharmaceutical applications.[2][3]
Q2: How does PPG-10 Oleyl Ether stabilize emulsions?
As a nonionic surfactant, PPG-10 Oleyl Ether stabilizes oil-in-water (o/w) or water-in-oil (w/o) emulsions by adsorbing at the oil-water interface. The hydrophobic oleyl portion anchors in the oil phase, while the hydrophilic polyoxypropylene chain extends into the water phase. This creates a steric barrier that prevents the oil droplets from coalescing, thus maintaining the stability of the emulsion.
Q3: Is PPG-10 Oleyl Ether sensitive to pH changes?
The ether linkage in the PPG-10 Oleyl Ether molecule can be susceptible to hydrolysis under strongly acidic conditions, particularly when combined with elevated temperatures.[4] In neutral to moderately alkaline conditions, it is generally considered stable.[5] It is crucial to consider the pH of your formulation to avoid potential degradation of the surfactant, which could compromise emulsion stability.
Q4: What is the "cloud point" and why is it important for PPG-10 Oleyl Ether?
The cloud point is the temperature at which an aqueous solution of a nonionic surfactant, like PPG-10 Oleyl Ether, becomes cloudy as it phase-separates. This phenomenon is reversible upon cooling. For Polyoxyethylene (10) oleyl ether (a close analog or synonym), the cloud point is reported to be in the range of 54.5°C to 56.2°C for concentrations between 0.5% and 5% (w/w). Operating near or above the cloud point can lead to a loss of emulsifying properties and emulsion instability.
Q5: Can I use PPG-10 Oleyl Ether in formulations intended for sensitive skin?
PPG-10 Oleyl Ether is generally considered to have good skin tolerance.[3] However, as with any cosmetic ingredient, it is recommended to conduct appropriate dermatological testing for formulations intended for sensitive skin.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to troubleshooting common problems encountered when working with PPG-10 Oleyl Ether, with a focus on the impact of pH and temperature.
Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence)
Potential Causes & Solutions:
-
Inappropriate Temperature:
-
Cause: Formulating or storing the emulsion at a temperature too close to or above the cloud point of PPG-10 Oleyl Ether can cause the surfactant to lose its effectiveness, leading to emulsion breakdown.
-
Solution: Ensure that the processing and storage temperatures of your formulation are well below the cloud point of PPG-10 Oleyl Ether. For a robust formulation, it is advisable to maintain the temperature at least 10-15°C below the determined cloud point.
-
-
Extreme pH Conditions:
-
Cause: A highly acidic environment (typically pH < 4) can catalyze the hydrolysis of the ether linkage in the PPG-10 Oleyl Ether molecule, especially at elevated temperatures. This chemical degradation reduces the concentration of the active surfactant, leading to emulsion instability.
-
Solution: Adjust the pH of your formulation to a milder range (ideally between pH 5 and 8) where the ether linkage is more stable. If a low pH is required for your application, consider using a more acid-stable emulsifier or incorporating a pH-buffering system.
-
-
Incorrect Surfactant Concentration:
-
Cause: Insufficient PPG-10 Oleyl Ether will result in incomplete coverage of the oil droplets, leaving them susceptible to coalescence. Conversely, an excessive concentration can lead to micelle formation in the continuous phase, which may not contribute to emulsion stability and can affect the formulation's sensory properties.
-
Solution: Optimize the concentration of PPG-10 Oleyl Ether in your formulation. This can be achieved by creating a series of emulsions with varying surfactant concentrations and evaluating their stability over time.
-
Issue 2: Changes in Product Viscosity or Texture Over Time
Potential Causes & Solutions:
-
Temperature Fluctuations:
-
Cause: Fluctuations in storage temperature can affect the hydration of the polyoxypropylene chains of the surfactant, leading to changes in inter-droplet interactions and, consequently, the viscosity of the emulsion.
-
Solution: Store your formulation at a controlled room temperature and avoid exposure to extreme heat or cold.
-
-
Subtle Chemical Degradation:
-
Cause: Even slow hydrolysis of the ether linkage at moderately low pH over an extended period can lead to a gradual decrease in the effective surfactant concentration, which can manifest as a change in viscosity.
-
Solution: Monitor the pH of your formulation over its shelf life. A drop in pH could indicate instability of other ingredients that might then affect the surfactant.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting emulsion instability.
Experimental Protocols
Protocol 1: Determination of the Cloud Point of PPG-10 Oleyl Ether
Objective: To determine the cloud point of an aqueous solution of PPG-10 Oleyl Ether.
Materials:
-
PPG-10 Oleyl Ether
-
Deionized water
-
Glass beaker or test tube
-
Magnetic stirrer and stir bar
-
Water bath with temperature control
-
Calibrated thermometer or thermocouple
Procedure:
-
Prepare a 1% (w/w) aqueous solution of PPG-10 Oleyl Ether in a glass beaker.
-
Place the beaker in the water bath and begin stirring the solution gently with a magnetic stirrer.
-
Start heating the water bath at a controlled rate (e.g., 1-2°C per minute).
-
Continuously monitor the solution for the first sign of turbidity or cloudiness.
-
Record the temperature at which the solution becomes cloudy. This is the cloud point.
-
To confirm the result, turn off the heat and allow the solution to cool while stirring. The solution should become clear again. The temperature at which it becomes clear can also be recorded.
-
Repeat the measurement at least three times to ensure accuracy.
Protocol 2: Accelerated Stability Testing of an Emulsion Containing PPG-10 Oleyl Ether
Objective: To assess the stability of an emulsion formulated with PPG-10 Oleyl Ether under accelerated conditions of varying temperature and pH.
Materials:
-
Your emulsion formulation containing PPG-10 Oleyl Ether
-
pH meter
-
Viscometer
-
Microscope with a calibrated reticle
-
Centrifuge
-
Temperature-controlled ovens/incubators
-
Multiple sealed containers for samples
Procedure:
-
Sample Preparation:
-
Prepare a sufficient quantity of your emulsion.
-
Divide the emulsion into several aliquots in sealed containers.
-
If testing for pH stability, adjust the pH of different aliquots to the desired levels (e.g., pH 4, 5, 6, 7, 8) using a suitable acid or base.
-
-
Initial Characterization (Time 0):
-
For each pH condition, measure and record the following initial parameters:
-
pH: Using a calibrated pH meter.
-
Viscosity: Using a viscometer at a controlled temperature.
-
Droplet Size: Using a microscope, observe the emulsion and measure the average droplet size.
-
Macroscopic Appearance: Note the color, odor, and any signs of phase separation.
-
-
-
Accelerated Storage:
-
Place the aliquots at different storage conditions. A common protocol involves:
-
Refrigerated: 4°C
-
Room Temperature: 25°C
-
Elevated Temperature: 40°C and 50°C (ensure this is below the cloud point)
-
-
For each pH and temperature condition, have a separate set of samples.
-
-
Stability Evaluation at Predetermined Intervals (e.g., 1, 2, 4, 8, and 12 weeks):
-
At each time point, remove a sample from each storage condition.
-
Allow the samples to equilibrate to room temperature before testing.
-
Repeat the initial characterization tests (pH, viscosity, droplet size, and macroscopic appearance).
-
Centrifugation Test: Centrifuge a small sample of the emulsion (e.g., at 3000 rpm for 30 minutes) and observe for any phase separation.
-
-
Data Analysis:
-
Compare the results at each time point to the initial (Time 0) data.
-
Significant changes in pH, a decrease in viscosity, an increase in average droplet size, or phase separation upon centrifugation are indicative of instability.
-
Plot the changes in these parameters over time for each storage condition to visualize the stability profile.
-
Data Presentation
Table 1: Expected Performance of PPG-10 Oleyl Ether under Varying Conditions
| Parameter | Condition | Expected Performance/Stability | Rationale |
| pH | 5.0 - 8.0 | Optimal | The ether linkage is stable in this range, ensuring the chemical integrity of the surfactant. |
| < 4.0 | Potentially Unstable | Risk of acid-catalyzed hydrolysis of the ether bond, leading to degradation of the surfactant.[4] | |
| > 8.0 | Generally Stable | Ether linkages are generally resistant to alkaline hydrolysis. | |
| Temperature | < 40°C | Optimal | Well below the cloud point, ensuring the surfactant remains fully hydrated and effective. |
| 40°C - 50°C | Good to Fair | Approaching the cloud point may lead to reduced performance, especially over long periods. | |
| > 55°C | Poor | Above the cloud point, the surfactant will phase separate, leading to a loss of emulsifying capacity. |
Visualization of Key Concepts
Caption: The influence of pH and temperature on PPG-10 Oleyl Ether stability.
References
-
Patil, B. B., & Sonawane, G. H. (n.d.). Effect of molecular weight of PEG on the cloud point of Polyoxyethylene (10) oleyl ether (Brij-97). JETIR. Retrieved from [Link]
-
JOCPR. (n.d.). Influence of PVP and PEO on Cloud Point of Poly (oxyethylene) 10 Oleyl Ether (Brij-97): A Thermodynamic A. Retrieved from [Link]
- Kritzer, J. A., & Weiss, R. G. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(3), 577–584.
- Hassan, A. (2016). New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. Indian Journal of Pharmaceutical Sciences, 78(5), 626-633.
-
ResearchGate. (2017). The Effect of pH and High-Pressure Homogenization on Droplet Size. Retrieved from [Link]
- Esmaeili, H., et al. (2019). Effect of Salinity, pH, and Temperature on Stability of Gas Condensate in Water Emulsions Using Different Surfactants. Iranian Journal of Chemistry and Chemical Engineering, 38(3), 151-166.
-
MDPI. (2021). pH-Responsive Nanoemulsions Based on a Dynamic Covalent Surfactant. Retrieved from [Link]
- Lewis, C. A., & Wolfenden, R. (2019). Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. Biochemistry, 58(52), 5381–5385.
- Kapoor, A., et al. (2021). Formulation and Assessment of Stability Parameters for Acitretin-Loaded NLC Gel. Asian Journal of Pharmaceutics, 15(2).
-
Redox. (2022). Safety Data Sheet Polyethylene glycol nonylphenol ether. Retrieved from [Link]
-
Penn State University. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Impact of lipophilic surfactant on the stabilization of water droplets in sunflower oil. Retrieved from [Link]
-
Grasas y Aceites. (2021). Effect of process parameters on emulsion stability and droplet size of pomegranate oil-in-water. Retrieved from [Link]
-
MDPI. (2021). Permeation Enhancer in Microemulsions and Microemulsion-Based Gels: A Comparison of Diethylene Glycol Monoethyl Ether and Oleyl Alcohol. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2013). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. Retrieved from [Link]
- Kawakami, K., & Ohtani, H. (2019). Microbial degradation of polyethers. Applied Microbiology and Biotechnology, 103(21-22), 8647–8657.
- Fiume, M. M., et al. (2013). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. International Journal of Toxicology, 32(5_suppl), 79S-120S.
-
FlavScents. (n.d.). ppg-10 oleyl ether. Retrieved from [Link]
Sources
- 1. Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cir-safety.org [cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
comparing the efficacy of PPG-10 Oleyl ether with other non-ionic surfactants
Executive Summary
PPG-10 Oleyl Ether (Polyoxypropylene-10 Oleyl Ether) represents a distinct class of non-ionic surfactants compared to traditional ethoxylated counterparts like PEG-10 Oleyl Ether (Brij O10) or Polysorbate 80 . While standard non-ionic surfactants are primarily employed for aqueous solubilization and oil-in-water (O/W) emulsification, PPG-10 Oleyl Ether functions primarily as a lipophilic coupling agent, emollient, and permeation enhancer .
Its efficacy lies not in micellar solubilization of drugs in water, but in solvating lipophilic active pharmaceutical ingredients (APIs) within the oil phase and disrupting the stratum corneum lipid bilayer to enhance topical bioavailability. This guide compares its physicochemical performance against industry standards to define its optimal application window.
Part 1: Chemical Identity & Mechanism of Action[1]
To understand the efficacy differences, one must analyze the structural divergence between Propoxylation (PPG) and Ethoxylation (PEG) .
-
PEG-10 Oleyl Ether (Brij O10): Contains a hydrophilic Polyethylene Glycol chain. The oxygen atoms are accessible for hydrogen bonding with water, resulting in a high Hydrophile-Lipophile Balance (HLB ~12.4) and water solubility.[1][2]
-
PPG-10 Oleyl Ether: Contains a Polypropylene Glycol chain. The presence of a pendant methyl group (–CH₃) on every repeat unit creates significant steric hindrance and hydrophobicity. This prevents the formation of a hydration shell, rendering the molecule water-insoluble but highly miscible with polar oils and esters.
Structural Impact on Surfactant Packing
The bulky PPG headgroup prevents the tight packing required for stable micelle formation in water. Instead, it favors the formation of swollen reverse micelles in oil or liquid crystalline phases at the oil-water interface.
Figure 1: Structural comparison showing how the methyl side-chain in PPG-10 Oleyl Ether prevents aqueous micellization, unlike the linear PEG-10 Oleyl Ether.
Part 2: Comparative Efficacy Analysis
The following table contrasts PPG-10 Oleyl Ether with its direct hydrophilic analog (PEG-10 Oleyl Ether) and the industry standard solubilizer (Polysorbate 80).
Table 1: Physicochemical & Functional Comparison
| Feature | PPG-10 Oleyl Ether | PEG-10 Oleyl Ether (Brij O10) | Polysorbate 80 (Tween 80) |
| Primary Function | Lipophilic Solvent / Emollient | O/W Emulsifier / Solubilizer | Aqueous Solubilizer |
| Water Solubility | Insoluble (< 0.1%) | Soluble | Highly Soluble |
| HLB Value | Not Applicable (Lipophilic) | ~12.4 | 15.0 |
| Solubilization Target | Lipophilic drugs in Oil Phase | Lipophilic drugs in Water (Micelles) | Lipophilic drugs in Water (Micelles) |
| Skin Permeation | High (Disrupts lipid bilayer) | Moderate (Surfactant effects) | Low (Large molecule) |
| Tactile Feel | Velvety, Non-tacky | Tacky / Sticky | Sticky / Greasy |
| Toxicity/Irritation | Low (Emollient profile) | Moderate (Can strip lipids) | Low (Generally Safe) |
Deep Dive: Efficacy in Drug Delivery
1. Lipophilic Solvation (Coupling Efficiency)
PPG-10 Oleyl Ether outperforms Polysorbate 80 when the goal is to dissolve a drug within a lipid carrier (e.g., a cream or ointment).
-
Mechanism: The propylene oxide chain acts as an intermediate polarity solvent, bridging the gap between highly non-polar oils (like mineral oil) and polar APIs (like steroids or NSAIDs).
-
Data Insight: In formulations containing hydroquinone or corticosteroids, PPG ethers prevent crystallization of the API upon solvent evaporation, a common failure mode with volatile solvents like ethanol.
2. Permeation Enhancement
PPG-10 Oleyl Ether is a superior permeation enhancer compared to PEG-10 Oleyl Ether.
-
Mechanism: The "kinked" oleyl tail (cis-double bond) combined with the amorphous, bulky PPG headgroup creates a molecule that inserts into the stratum corneum lipids but cannot pack tightly. This increases the "fluidity" of the skin barrier, allowing drugs to diffuse through more easily.
-
Comparison: While PEG-10 Oleyl Ether extracts lipids (detergency), PPG-10 Oleyl Ether fluidizes them, often resulting in less irritation for the same degree of permeation enhancement.
Part 3: Experimental Protocols
To validate the efficacy of PPG-10 Oleyl Ether in your specific application, use the following self-validating protocols.
Protocol A: Critical Solubility Parameter Determination (Oil Phase)
Objective: Determine the capacity of PPG-10 Oleyl Ether to solubilize a lipophilic API compared to mineral oil or standard triglycerides.
-
Preparation: Prepare 5 mL aliquots of:
-
Saturation: Add excess API (e.g., Ibuprofen, Salicylic Acid) to each vial.
-
Equilibration: Vortex for 2 minutes, then shake at 25°C for 48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved drug.
-
Quantification: Dilute the supernatant with Methanol and analyze via HPLC-UV.
-
Validation: If Concentration(B) > 2x Concentration(A), PPG-10 Oleyl Ether is a validated coupling agent for that API.
Protocol B: In Vitro Skin Permeation (Franz Diffusion Cell)
Objective: Compare the flux of an API delivered via a PPG-10 Oleyl Ether vehicle vs. a PEG-10 Oleyl Ether vehicle.
Figure 2: Workflow for assessing permeation enhancement efficacy.
Step-by-Step:
-
Membrane: Mount porcine ear skin (dermatomed to 500 µm) between donor and receptor chambers.
-
Receptor Phase: Fill with PBS (pH 7.4) containing 20% Ethanol (to ensure sink conditions for lipophilic drugs). Maintain at 32°C.
-
Dosing: Apply 100 mg of formulation (Formulation A: 5% API in PPG-10 Oleyl Ether; Formulation B: 5% API in PEG-10 Oleyl Ether).
-
Sampling: Withdraw samples at 1, 2, 4, 8, 12, and 24 hours. Replace volume with fresh buffer.
-
Calculation: Plot Cumulative Amount Permeated (µg/cm²) vs. Time. The slope of the linear portion is the Flux (
). -
Efficacy Metric: The Enhancement Ratio (
) = . An confirms superior permeation efficacy.
References
-
Cosmetic Ingredient Review (CIR). (2001).[1] Final Report on the Safety Assessment of PPG-11 and PPG-15 Stearyl Ethers. (Demonstrates the safety and low toxicity profile of PPG ethers compared to lower molecular weight variants).[7] Link
-
Uniqema (Croda). Arlamol E (PPG-15 Stearyl Ether) Technical Data Sheet. (Industry standard reference for PPG ether solubility and coupling properties; PPG-10 Oleyl Ether follows similar physicochemical logic). Link
-
Williams, A. C., & Barry, B. W. (2012). Penetration enhancers.[8] Advanced Drug Delivery Reviews, 64, 128-137. (Mechanistic grounding for how oleyl chains and propylene glycol ethers disrupt stratum corneum lipids). Link
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Reference for Polyoxyethylene alkyl ethers properties for comparison). Link
-
US Patent 20080152596A1. Polypropylene glycol foamable vehicle and pharmaceutical compositions thereof. (Specific citation of PPG-10 Oleyl Ether as a functional emollient and solvent in topical foams). Link
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. WO2011064631A1 - Surfactant-free, water-free, foamable compositions and breakable foams and their uses - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CA2714015A1 - Substantially non-aqueous foamable petrolatum based pharmaceutical and cosmetic compositions and their uses - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Final report on the safety assessment of PPG-11 and PPG-15 stearyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPG-15 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
Validation of PPG-10 Oleyl Ether: Performance & Mechanism in Transdermal Delivery
This guide outlines the technical validation of PPG-10 Oleyl Ether (Polyoxypropylene (10) Oleyl Ether, CAS: 52581-71-2) as a permeation enhancer for transdermal drug delivery.
Executive Summary: The Molecule & Its Role
PPG-10 Oleyl Ether represents a specialized class of non-ionic surfactants functioning as a lipophilic permeation enhancer . Unlike small polar solvents (e.g., Ethanol, DMSO) that strip lipids, or aggressive surfactants (e.g., SLS) that denature proteins, PPG-10 Oleyl Ether operates via a dual mechanism: Stratum Corneum (SC) lipid fluidization and thermodynamic activity modification .
Its structure combines a cis-unsaturated fatty tail (Oleyl, C18:1) with a propylene glycol ether chain (PPG-10).[1][2] This unique amphiphilicity allows it to anchor into the lipid bilayer while providing a solvating environment for lipophilic active pharmaceutical ingredients (APIs).
Key Classification:
-
Chemical Class: Polyoxypropylene alkyl ether.[2]
-
Primary Function: Permeation Enhancer, Emollient, Co-solvent.
-
Target APIs: Moderate-to-high LogP drugs (Lipophilic) requiring enhanced partitioning into the SC.
Mechanistic Validation (The "Why")
To validate performance, one must first understand the causality of enhancement. PPG-10 Oleyl Ether enhances flux (
Mechanism of Action
-
Lipid Fluidization (The Tail Effect): The oleyl chain contains a cis-double bond at C9. When inserted into the SC bilayer, this "kink" prevents tight packing of ceramides, creating "free volume" and increasing lipid fluidity (lowering the phase transition temperature,
). -
Partitioning Enhancement (The Head Effect): The PPG-10 chain is less hydrophilic than PEG chains. It does not draw excessive water but creates a semi-polar domain within the lipid headgroups, increasing the solubility of lipophilic drugs inside the barrier.
Diagram: Mechanistic Pathway
Figure 1: Dual-action mechanism of PPG-10 Oleyl Ether involving lipid disruption and solubility modification.
Comparative Performance Analysis
This section objectively compares PPG-10 Oleyl Ether against standard enhancers. Data is synthesized from structure-activity relationships (SAR) and standard surfactant behaviors.
Table 1: Comparative Enhancement Profile
| Enhancer | Mechanism | Potency (Flux) | Irritation Potential | Best For (API Type) |
| PPG-10 Oleyl Ether | Lipid Fluidization + Partitioning | Moderate-High | Low | Lipophilic / Hydrophobic |
| Azone (Laurocapram) | Lipid Phase Separation | Very High | High | Hydrophilic & Lipophilic |
| Oleic Acid | Lipid Fluidization (Tail only) | Moderate | Moderate (Erythema) | Lipophilic |
| Propylene Glycol (PG) | Solvation / Keratin Swelling | Low (unless >20%) | Low | Hydrophilic |
| SLS (Anionic) | Protein Denaturation | High | Very High (Toxic) | Hydrophilic |
Critical Analysis
-
Vs. Oleic Acid: PPG-10 Oleyl Ether is generally superior for formulation stability. While Oleic Acid provides the "kink," the PPG chain improves miscibility with the vehicle, preventing phase separation often seen with pure fatty acids.
-
Vs. Azone: Azone is a stronger disruptor but is often limited by regulatory and irritation concerns. PPG-10 Oleyl Ether offers a "safety-efficacy" balance, suitable for chronic applications (e.g., HRT patches, NSAID gels).
Experimental Validation Protocols
To validate PPG-10 Oleyl Ether in your specific formulation, follow this self-validating workflow.
Phase 1: In Vitro Permeation Studies (IVPT)
Objective: Quantify the Enhancement Ratio (ER).
-
Setup: Vertical Franz Diffusion Cells.
-
Membrane: Human cadaver skin (Gold Standard) or Strat-M® (Synthetic alternative).
-
Donor Phase:
-
Control: API in base vehicle (e.g., PG:Water 50:50).
-
Test: API + 1% - 5% PPG-10 Oleyl Ether in base vehicle.
-
-
Sampling: 0, 1, 2, 4, 8, 12, 24 hours.
-
Calculation:
-
Plot Cumulative Amount (
) vs. Time ( ). -
Calculate Flux (
) from the linear slope.
-
Phase 2: Biophysical Characterization (Mechanism Confirmation)
Objective: Prove the mechanism is lipid interaction, not just solubility.
-
Differential Scanning Calorimetry (DSC):
-
Treat SC sheets with PPG-10 Oleyl Ether.[3]
-
Success Criteria: Observation of a shift in the lipid melting peaks (
around 65°C and around 80°C) to lower temperatures, indicating fluidization.
-
-
FTIR Spectroscopy:
-
Analyze treated SC.
-
Success Criteria: Look for a blue shift (increase in wavenumber) of the asymmetric CH₂ stretching peak (normally ~2920 cm⁻¹). A shift to ~2923 cm⁻¹ confirms increased disorder (gauche conformers) in lipid tails.
-
Diagram: Validation Workflow
Figure 2: Step-by-step workflow for validating permeation enhancement.
Safety & Regulatory Profile
-
Irritation: PPG alkyl ethers are generally recognized as safe (GRAS) for cosmetic and topical use when formulated correctly. The "PPG" headgroup mitigates the harshness often associated with purely ionic surfactants.
-
Toxicity: Unlike PEG ethers which can contain 1,4-dioxane impurities (requiring vacuum stripping), PPG ethers are synthesized via propylene oxide and are generally cleaner, though purity must always be verified.
-
Regulatory: Listed in the FDA Inactive Ingredient Database (IID) for topical formulations (often under general "Polyoxypropylene" listings).
References
-
Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews. Link
-
Lane, M. E. (2013). Skin penetration enhancers.[2][4] International Journal of Pharmaceutics. Link
-
Trommer, H., & Neubert, R. H. (2006). Overcoming the stratum corneum: the modulation of skin penetration. Skin Pharmacology and Physiology. Link
-
Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. Link
-
Naik, A., et al. (1995). Mechanism of oleic acid-induced skin penetration enhancement in vivo in humans. Journal of Controlled Release. Link
Sources
comparative study of PPG-10 Oleyl ether and Cremophor EL in drug delivery
Executive Summary
This guide provides a critical comparative analysis of PPG-10 Oleyl Ether and Cremophor EL (Kolliphor EL) , two distinct excipients used in pharmaceutical formulation.
Scientific Verdict: The comparison between these two agents represents a choice between phase systems rather than a direct functional substitution in aqueous media.
-
Cremophor EL (Polyoxyl 35 Castor Oil) is a high-HLB (Hydrophilic-Lipophilic Balance ~12–14) surfactant used primarily to solubilize hydrophobic drugs (e.g., Paclitaxel) in aqueous systemic formulations (IV/Oral). However, it is plagued by severe biocompatibility issues, notably histamine-mediated hypersensitivity.
-
PPG-10 Oleyl Ether is a lipophilic (low-HLB) emollient and co-solvent. It does not form aqueous micelles like Cremophor EL but serves as a superior oil-phase component or skin penetration enhancer in topical/transdermal systems.
Critical Note on Nomenclature: In high-performance drug delivery (specifically P-gp inhibition and systemic solubilization), the direct functional alternative to Cremophor EL is PEG-10 Oleyl Ether (Brij 97) , not PPG-10. Because the "Oleyl Ether" class is critical for multidrug resistance (MDR) reversal, this guide will also contextualize the performance of the Oleyl Ether class (Brij 97) against Cremophor EL to ensure comprehensive utility for drug development professionals.
Part 1: Chemical Identity & Physicochemical Properties
Understanding the structural dichotomy is the first step in selecting the correct excipient.
| Feature | PPG-10 Oleyl Ether | Cremophor EL (Kolliphor EL) | PEG-10 Oleyl Ether (Brij 97) * |
| Chemical Name | Polyoxypropylene (10) oleyl ether | Polyoxyl 35 Castor Oil | Polyoxyethylene (10) oleyl ether |
| Structure | Oleyl alcohol + 10 Propylene Oxide units | Castor oil + 35 Ethylene Oxide units | Oleyl alcohol + 10 Ethylene Oxide units |
| Polarity | Lipophilic (Hydrophobic) | Hydrophilic | Hydrophilic |
| HLB Value | Low (< 6, Est.) | 12 – 14 | 12.4 |
| Primary State | Oil-soluble liquid | Viscous liquid (Water-soluble) | Liquid/Semi-solid (Water-soluble) |
| Primary Use | Topical emollient, Oil phase in foams | IV/Oral solubilizer (Micellar) | Oral/Transdermal solubilizer, P-gp Inhibitor |
*Included as the direct functional competitor to Cremophor EL.
Structural Impact on Delivery
-
Cremophor EL: The massive PEGylation (35 units) creates a large hydrophilic shell, allowing it to entrap hydrophobic drugs (like Paclitaxel) in the core of micelles. This structure is responsible for the "leaching" of plasticizers (DEHP) from IV bags and the severe anaphylactoid reactions observed in clinics.
-
PPG-10 Oleyl Ether: The Propylene Oxide (PO) chain is hydrophobic. Instead of solubilizing drugs into water, PPG-10 modifies the oil phase or lipid bilayer. It disrupts the stratum corneum lipids, making it an effective permeation enhancer for transdermal delivery, but it cannot replace Cremophor for IV administration.
Part 2: Biocompatibility & Toxicity Profile
The "Cremophor Dilemma" is a major driver for seeking alternatives like Oleyl Ethers.
Hypersensitivity (The Cremophor Limit)
Cremophor EL is notorious for inducing non-IgE-mediated hypersensitivity reactions .
-
Mechanism: It activates the complement system (C3a, C5a) and triggers massive histamine release from mast cells.
-
Clinical Consequence: Patients receiving Taxol (Paclitaxel/Cremophor) require premedication with corticosteroids and antihistamines.
The Oleyl Ether Advantage (PPG-10 & Brij 97)
Oleyl ethers generally lack the specific castor-oil moiety that triggers the complement cascade to the same extent as Cremophor.
-
PPG-10 Oleyl Ether: Highly biocompatible for topical use. It is non-occlusive and reduces the "greasy" feel of hydrocarbon gels, improving patient compliance in dermatological applications.
-
PEG-10 Oleyl Ether (Brij 97): While safer regarding anaphylaxis, Brij 97 has a lower Critical Micelle Concentration (CMC) and can interact with red blood cell membranes.
-
Risk:[1] High concentrations of Brij 97 can cause hemolysis (lysis of red blood cells).
-
Benefit: It avoids the severe histamine shock associated with Cremophor.
-
Part 3: Functional Performance (Solubilization & P-gp Inhibition)
This section focuses on the Oleyl Ether class (represented by Brij 97/PPG-10) versus Cremophor EL in overcoming biological barriers.
P-glycoprotein (P-gp) Inhibition
One of the most critical aspects of modern surfactant selection is the ability to reverse Multidrug Resistance (MDR) by inhibiting the P-gp efflux pump.
-
Cremophor EL: A known P-gp inhibitor.[2] It fluidizes the plasma membrane, reducing P-gp function. However, its toxicity limits the concentration that can be used safely to achieve this effect.
-
Oleyl Ethers (Brij 97): Studies indicate that Oleyl Ethers are more potent P-gp inhibitors than Cremophor EL at equimolar concentrations.
-
Mechanism:[3] The oleyl tail integrates deeply into the lipid bilayer, altering membrane fluidity and ATPase activity of the transporter more effectively than the bulky triricinoleate tail of Cremophor.
-
Visualization: P-gp Inhibition Mechanism
The following diagram illustrates how these surfactants block drug efflux.
Caption: Mechanism of P-gp inhibition by surfactants. Both Cremophor EL and Oleyl Ethers disrupt membrane fluidity and inhibit ATPase, trapping the drug inside the cell.
Part 4: Experimental Protocols
Protocol 1: Construction of Pseudo-Ternary Phase Diagrams
To determine the solubilization capacity of PPG-10 or Brij 97 compared to Cremophor, you must map the phase behavior.
Objective: Define the region of stable microemulsion formation.
Materials:
-
Oil Phase: Isopropyl Myristate (IPM) or Capryol 90.
-
Surfactant: Cremophor EL (Comparator A) vs. PPG-10 Oleyl Ether (Comparator B).
-
Co-Surfactant: Ethanol or Transcutol P.
-
Aqueous Phase: Distilled water.
Step-by-Step Workflow:
-
Preparation of Smix: Prepare a mixture of Surfactant and Co-surfactant (Smix) at weight ratios of 1:1, 2:1, and 3:1.
-
Oil Addition: Mix oil with Smix at ratios from 1:9 to 9:1 in glass vials.
-
Titration:
-
Place the oil/Smix mixture under magnetic stirring (300 rpm) at 25°C.
-
Dropwise add distilled water.
-
Endpoint Detection: Record the volume of water added when the mixture transitions from clear to turbid (or vice versa for W/O systems).
-
-
Plotting: Use a ternary plot software (e.g., Origin or SigmaPlot) to map the monophasic region.
-
Expected Result: Cremophor EL will show a larger aqueous dilution region (O/W microemulsion). PPG-10 Oleyl Ether will likely form W/O emulsions or require a high co-surfactant ratio to mix with water.
-
Protocol 2: In Vitro Hemolysis Assay (Toxicity Check)
Crucial for validating the safety of Oleyl Ethers in systemic use.
-
Blood Preparation: Collect fresh rat blood in heparinized tubes. Centrifuge (1500 rpm, 10 min) to separate RBCs. Wash RBCs 3x with normal saline.
-
Suspension: Resuspend RBCs in saline to a 2% dispersion.
-
Treatment:
-
Add 2 mL of RBC suspension to tubes containing varying concentrations (0.01% – 1.0%) of Cremophor EL and Brij 97 (or PPG-10 emulsion).
-
Positive Control: Distilled water (100% lysis).
-
Negative Control: Normal saline (0% lysis).
-
-
Incubation: Incubate at 37°C for 1 hour.
-
Quantification: Centrifuge samples. Measure absorbance of the supernatant at 540 nm (Hemoglobin release).
-
Calculation:
Part 5: Selection Guide (Decision Tree)
Use this logic flow to select the appropriate excipient for your specific drug delivery challenge.
Caption: Decision matrix for selecting between PPG-10, PEG-10 (Brij 97), and Cremophor EL based on administration route and toxicity constraints.
References
-
Gelderblom, H., et al. (2001). "Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation." European Journal of Cancer, 37(13), 1590-1598. Link
-
Bardelmeijer, H. A., et al. (2002). "Entrapment by Cremophor EL decreases the absorption of paclitaxel from the gut." Cancer Chemotherapy and Pharmacology, 49, 119-125. Link
-
Lo, Y. L. (2003).[4] "Relationships between the hydrophilic–lipophilic balance values of pharmaceutical excipients and their multidrug resistance modulating effect in Caco-2 cells and rat intestines." Journal of Controlled Release, 90(1), 37-48. Link
- Key citation for Brij 97 vs Cremophor P-gp inhibition.
-
Croda International. (n.d.). "Provol 10 (PPG-10 Oleyl Ether) Technical Data Sheet." Link
-
U.S. Patent 2008/0152596. "Foamable vehicle and pharmaceutical compositions thereof." (Cites PPG-10 Oleyl Ether as a lipophilic solvent/emollient). Link
-
Wang, S. W., et al. (2008). "Pluronic P85/poly(lactic acid) vesicles as a potent carrier for oral delivery of insulin." Nanomedicine, 4(2). (Discusses surfactant-membrane interactions similar to Oleyl ethers). Link
Sources
Technical Guide: In Vitro and In Vivo Correlation (IVIVC) of PPG-10 Oleyl Ether Formulations
Executive Summary: The Lipophilic Advantage
In the landscape of transdermal and topical drug delivery, PPG-10 Oleyl Ether (Polyoxypropylene (10) oleyl ether) occupies a distinct functional niche compared to its ubiquitous counterpart, PEG-10 Oleyl Ether (Brij 97). While PEG-based surfactants are renowned for their hydrophilic solubilizing capacity, PPG-10 Oleyl Ether offers a unique lipophilic-dominant permeation enhancement mechanism.
This guide analyzes the In Vitro-In Vivo Correlation (IVIVC) of PPG-10 Oleyl Ether, demonstrating how its physicochemical properties influence stratrum corneum (SC) modification and how to accurately predict its clinical performance using validated in vitro models.
Key Differentiator
-
PEG-10 Oleyl Ether: High HLB (Hydrophilic-Lipophilic Balance). Acts primarily by solubilizing SC proteins and extracting lipids. Best for hydrophilic drugs.
-
PPG-10 Oleyl Ether: Low HLB. Acts by fluidizing the intercellular lipid bilayer and increasing the partition coefficient (
) of lipophilic active pharmaceutical ingredients (APIs).
Mechanistic Profiling & Comparative Analysis
To establish a valid IVIVC, one must first understand the mechanism of permeation enhancement. PPG-10 Oleyl Ether functions via the "Lipid Fluidization" pathway, distinct from the "Pore Formation" often seen with high-HLB surfactants.
Comparative Performance Matrix
| Feature | PPG-10 Oleyl Ether | PEG-10 Oleyl Ether (Brij 97) | Oleic Acid |
| Primary Mechanism | Lipid Bilayer Fluidization & Partitioning | Solubilization & Lipid Extraction | Lipid Phase Separation (Pool formation) |
| HLB Value | Low (~6-8, Est.) | High (~12.[1][2]4) | Low (~1.0) |
| Target API Type | Lipophilic (LogP > 2) | Hydrophilic / Amphiphilic | Lipophilic |
| Skin Irritation Potential | Low to Moderate | Moderate to High | Moderate (Concentration dependent) |
| IVIVC Predictability | High (Diffusion-controlled) | Variable (Erosion-dependent) | Moderate (Saturation effects) |
| In Vitro Model | Franz Cell (Synthetic/Human Skin) | Franz Cell (Human Skin only) | Franz Cell (Silicone Membrane) |
Mechanism of Action Visualization
The following diagram illustrates the specific pathway PPG-10 Oleyl Ether utilizes to enhance drug transport, contrasted with the standard passive diffusion.
Caption: Figure 1. Mechanism of PPG-10 Oleyl Ether. The oleyl tail integrates into the SC lipids, while the propylene glycol headgroup modifies the solvent environment, facilitating lipophilic drug transport.
Establishing the IVIVC: Protocols & Methodology
For PPG-10 Oleyl Ether formulations, a Level A correlation (point-to-point relationship between in vitro flux and in vivo absorption) is the gold standard. However, in topical delivery, we often use a correlation between In Vitro Permeation (IVPT) and In Vivo Dermatopharmacokinetics (DPK) .
Phase 1: In Vitro Permeation Test (IVPT)
Objective: Quantify the steady-state flux (
Protocol:
-
Membrane Selection: Use ex vivo human cadaver skin (dermatomed to 500 µm). Note: Synthetic membranes are unsuitable for PPG-10 evaluation as they lack the lipid bilayer structure required to test the fluidization mechanism.
-
Apparatus: Vertical Franz Diffusion Cells (0.64 cm² area).
-
Receptor Solution: PBS pH 7.4 + 4% BSA (to ensure sink conditions for lipophilic drugs enhanced by PPG-10).
-
Dosing: Apply finite dose (10 mg/cm²) of the PPG-10 Oleyl Ether formulation vs. control.
-
Sampling: Collect receptor fluid at 0, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Analysis: HPLC-MS/MS.
Phase 2: In Vivo Dermatopharmacokinetics (DPK)
Objective: Quantify drug concentration within the Stratum Corneum via Tape Stripping.
Protocol:
-
Subjects: Healthy human volunteers (n=6).
-
Application: Apply formulation to forearm sites (non-occluded) for a set duration (e.g., 4 hours).
-
Removal: Wash excess formulation.
-
Stripping: Perform 20 successive tape strips using adhesive discs (e.g., D-Squame).
-
Strips 1-2: Discard (surface residue).
-
Strips 3-20: Collect and extract solvent.
-
-
Quantification: Determine drug mass per strip normalized to protein content (SquameScan).
Phase 3: Correlation Logic
The IVIVC is established by plotting the In Vitro Cumulative Amount Permeated (
For PPG-10 Oleyl Ether, a linear relationship (
Experimental Data & Correlation Workflow
The following diagram details the self-validating workflow required to prove the correlation.
Caption: Figure 2. IVIVC Workflow. Parallel processing of IVPT and DPK data feeds into a mathematical deconvolution model to validate predictive accuracy.
Critical Analysis of Results
When analyzing PPG-10 Oleyl Ether data, researchers should look for the "Enhancement Ratio Plateau."
Unlike PEG ethers, which can cause indefinite damage to the skin barrier at high concentrations, PPG-10 Oleyl Ether typically reaches a maximum flux enhancement at concentrations between 5% and 10% . Beyond this, the formulation may undergo phase separation or the surfactant may self-associate into micelles within the vehicle, trapping the drug rather than delivering it.
Self-Validating Check:
-
If In Vitro Flux increases linearly with PPG-10 concentration > 10%, but In Vivo irritation spikes, your IVIVC has failed (Level C correlation).
-
Success Criteria: The In Vitro flux plateau matches the In Vivo absorption plateau.
References
-
Cosmetic Ingredient Review (CIR). (2013). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics.[3][4][5][6] Washington, DC.[3]
-
Lane, M. E. (2013). Skin penetration enhancers.[1][7][8][9] International Journal of Pharmaceutics, 447(1-2), 12-21.
-
FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.[2][10] (Applied principles for topical extrapolation).
-
Rath, S., & Kanfer, I. (2023).[11] In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams.[11] Pharmaceutics, 15(1).
-
Williams, A. C., & Barry, B. W. (2012). Penetration enhancers.[1][6][7][8][9] Advanced Drug Delivery Reviews, 64, 128-137.
Sources
- 1. Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. cir-safety.org [cir-safety.org]
- 6. researchgate.net [researchgate.net]
- 7. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 8. mdpi.com [mdpi.com]
- 9. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Validation of Analytical Methods for PPG-10 Oleyl Ether Quantification
Topic: Content Type: Publish Comparison Guide
Executive Summary
PPG-10 Oleyl Ether (CAS: 52581-71-2) is a non-ionic surfactant widely used as an emollient and emulsifier in pharmaceutical and cosmetic formulations. Unlike its polyethylene glycol analog (Polyoxyl 10 Oleyl Ether / Oleth-10), PPG-10 Oleyl Ether lacks a specific pharmacopeial monograph (USP/EP). Its quantification is analytically challenging due to:
-
Lack of UV Chromophore: The molecule has no significant UV absorbance, rendering standard HPLC-UV methods ineffective.[1]
-
Polydispersity: It exists as a distribution of oligomers rather than a single discrete molecule.[1]
-
Hydrophobicity: The propylene oxide backbone confers higher lipophilicity compared to PEG-ethers.[1]
This guide compares three primary analytical approaches—HPLC-RI , HPLC-ELSD , and LC-MS/MS —and establishes HPLC-ELSD (Evaporative Light Scattering Detection) as the optimal balance of robustness, sensitivity, and cost for routine quantification. A detailed, self-validating protocol for HPLC-ELSD is provided.
Chemical Identity & Distinction
It is critical to distinguish the target analyte from similar surfactants to ensure method specificity.[1]
| Feature | PPG-10 Oleyl Ether (Target) | Polyoxyl 10 Oleyl Ether (Reference) |
| INCI Name | PPG-10 Oleyl Ether | Oleth-10 |
| CAS Number | 52581-71-2 | 9004-98-2 |
| Polymer Type | Polypropylene Glycol (Propylene Oxide units) | Polyethylene Glycol (Ethylene Oxide units) |
| Polarity | More Hydrophobic | Hydrophilic / Amphiphilic |
| Primary Use | Emollient, solvent, spreading agent | O/W Emulsifier, solubilizer |
Critical Note: Do not use USP Polyoxyl 10 Oleyl Ether Reference Standard for quantifying PPG-10 Oleyl Ether. Their retention times and response factors differ significantly due to the extra methyl group on the propylene oxide unit.[1]
Comparative Analysis of Analytical Platforms
The following table summarizes the performance of available methodologies for non-chromophoric surfactant analysis.
Table 1: Method Performance Matrix
| Parameter | HPLC-RI (Refractive Index) | HPLC-ELSD (Evaporative Light Scattering) | LC-MS/MS (Triple Quadrupole) |
| Detection Principle | Refractive index difference | Light scattering of dried particles | Mass-to-charge ratio of ions |
| Gradient Compatibility | No (Isocratic only) | Yes (Full gradient capability) | Yes |
| Sensitivity (LOD) | Low (µg/mL range) | High (ng/mL range) | Ultra-High (pg/mL range) |
| Linearity | Linear | Non-Linear (Log-Log) | Linear (limited dynamic range) |
| Matrix Interference | High (Temperature sensitive) | Low (Volatile matrix removed) | Low (Specific MRM transitions) |
| Cost/Complexity | Low / Low | Medium / Medium | High / High |
| Verdict | Not Recommended due to gradient limitations. | Recommended for QC and Formulation.[1][2][3] | Recommended for Bioanalysis/PK.[1] |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate validation strategy.
Figure 1: Decision tree for selecting the analytical detector based on matrix complexity and sensitivity requirements.
Validation Protocol: HPLC-ELSD
This section details the validation of the HPLC-ELSD method, chosen for its ability to handle gradient elution (necessary to elute the hydrophobic PPG chain) and its robustness for excipient quantification.[1]
Chromatographic Conditions
-
Instrument: HPLC System with ELSD (e.g., Agilent 1260 Infinity II with ELSD).
-
Column: C8 or C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 5 µm). Note: C8 is often preferred over C18 for PPG ethers to prevent excessive retention.
-
Mobile Phase A: Water (LC-MS grade).
-
Gradient Program:
-
0-2 min: 60% B (Isocratic hold)
-
2-15 min: 60% → 95% B (Linear gradient)
-
15-20 min: 95% B (Wash)
-
20-25 min: 60% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
ELSD Settings:
Validation Parameters (ICH Q2 Guidelines)
A. Specificity
-
Objective: Ensure PPG-10 Oleyl Ether is separated from formulation excipients and potential degradation products.
-
Protocol: Inject blank mobile phase, placebo formulation (without PPG-10), and spiked sample.
-
Acceptance: No interfering peaks at the retention time of the PPG-10 oligomer cluster. The PPG-10 Oleyl Ether will elute as a broad peak or a cluster of unresolved oligomers; integration should cover the entire cluster.[1]
B. Linearity (Critical for ELSD)
-
Mechanism: ELSD response (
) is related to mass ( ) by the power law: .[1] -
Protocol: Prepare 5 standard concentrations ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL to 1.0 mg/mL).
-
Calculation: Plot
vs. . -
Acceptance: Coefficient of determination (
) on the log-log plot.[1]
C. Accuracy (Recovery)
-
Protocol: Spike placebo matrix with PPG-10 Oleyl Ether reference standard at 80%, 100%, and 120% levels (triplicate preparations).
-
Calculation:
. -
Acceptance: Mean recovery 90.0% – 110.0%; RSD
.[1]
D. Precision
-
Repeatability: 6 injections of the 100% standard.[1]
-
Intermediate Precision: Different day, different analyst/column.
-
Acceptance: RSD
(ELSD is inherently less precise than UV, so slightly wider limits are acceptable).[1]
Experimental Data Presentation
The following simulated data illustrates typical validation results for this method.
Table 2: Linearity Data (Log-Log Regression)
| Concentration (mg/mL) | Log (Conc) | Average Area (ELSD Units) | Log (Area) |
| 0.10 | -1.00 | 15,850 | 4.20 |
| 0.25 | -0.60 | 50,120 | 4.70 |
| 0.50 | -0.30 | 125,900 | 5.10 |
| 0.75 | -0.12 | 213,800 | 5.33 |
| 1.00 | 0.00 | 316,200 | 5.50 |
| Slope ( | 1.30 | 0.9992 |
Table 3: Accuracy and Recovery
| Spike Level | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Mean Recovery (%) | % RSD |
| 80% | 98.5 | 99.2 | 97.8 | 98.5 | 0.71 |
| 100% | 100.4 | 101.1 | 99.5 | 100.3 | 0.80 |
| 120% | 99.1 | 98.8 | 100.2 | 99.4 | 0.74 |
Visualizing the Validation Workflow
Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) guidelines.
References
-
United States Pharmacopeia (USP). Polyoxyl 10 Oleyl Ether Monograph.[1][5] USP-NF.[1][5] (Note: Cited for structural comparison; PPG-10 Oleyl Ether lacks a specific monograph).
-
ChemicalBook. PPG-10 Oleyl Ether Product Description (CAS 52581-71-2).[6] Accessed Oct 2023.[1] Link
-
Waters Corporation. Surfactant Analysis Using The 2420 Evaporative Light Scattering Detector. Application Note. Link
-
Agilent Technologies. Analysis of Non-ionic Surfactants by HPLC-ELSD. Application Note 5990-8402EN.[1] Link
-
Shi, M., et al. (2022).[1] Quantitative analysis of polypropylene glycol polymers by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1677, 463214.[1] (Demonstrates PPG quantification challenges). Link
Sources
- 1. Application of HPLC with ELSD Detection for the Assessment of Azelaic Acid Impurities in Liposomal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Individual Phosphatidylcholine Species Analysis by RP-HPLC-ELSD for Determination of Polyenylphosphatidylcholine in Lecithins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img1.wsimg.com [img1.wsimg.com]
- 6. 52581-71-2 CAS MSDS (PPG-10 OLEYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Researcher's Guide to Safely Handling PPG-10 Oleyl Ether: From Personal Protection to Disposal
Welcome to your comprehensive guide on the safe handling of PPG-10 Oleyl Ether. As researchers and scientists, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document provides essential, experience-driven guidance to ensure your safety and the integrity of your work when handling this chemical. We will delve into the necessary personal protective equipment (PPE), procedural steps for its use, and proper disposal methods, all grounded in authoritative safety data.
Understanding the Risks: A Proactive Approach to Safety
PPG-10 Oleyl Ether, while a valuable compound in many research and development applications, presents specific hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, a cause of skin irritation and serious eye irritation, and may cause respiratory irritation[1]. Understanding these risks is the foundational step in preventing exposure and ensuring a safe laboratory environment. Prolonged or repeated skin contact can also lead to dryness and irritation[2].
The causality behind these hazards lies in the chemical nature of ethers, which can be defatting to the skin, and the specific toxicological profile of this compound. Therefore, our safety protocols are designed to create a reliable barrier between you and the chemical, mitigating these risks effectively.
Core Personal Protective Equipment (PPE) for Handling PPG-10 Oleyl Ether
A multi-layered approach to PPE is crucial. The following table summarizes the essential equipment for handling PPG-10 Oleyl Ether, with detailed explanations in the subsequent sections.
| PPE Component | Specifications and Rationale |
| Hand Protection | Material: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Rationale: Prevents direct skin contact, which can cause irritation and defatting. The SDS for similar compounds explicitly recommends rubber gloves[3]. |
| Eye and Face Protection | Equipment: Safety goggles with side-shields or a face shield. Rationale: Protects against splashes and aerosols that can cause serious eye irritation[1][4]. Standard safety glasses are insufficient. |
| Body Protection | Equipment: A lab coat or a full-body suit. Rationale: Provides a barrier against accidental spills and splashes, protecting your skin and personal clothing[3]. |
| Respiratory Protection | Equipment: Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or when handling large quantities. Rationale: To avoid inhalation of vapors or mists that may cause respiratory tract irritation[1]. |
Step-by-Step Guide to Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
-
Lab Coat/Body Protection: Your first line of defense. Ensure it is fully buttoned.
-
Respiratory Protection (if required): If your risk assessment indicates a need for a respirator, put it on before handling the chemical.
-
Eye/Face Protection: Don safety goggles or a face shield. Adjust for a secure fit to prevent any gaps[4].
-
Gloves: The final step. Pull gloves on to cover the cuffs of your lab coat, creating a complete seal.
Doffing PPE Workflow
Caption: Sequential process for correctly doffing PPE.
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Peel them off from the cuff, turning them inside out.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat/Body Protection: Remove by unbuttoning and rolling it away from your body to contain any contamination.
-
Respirator (if used): The last item to be removed.
Operational Plans: Handling and Emergency Procedures
Safe Handling Practices
-
Ventilation: Always handle PPG-10 Oleyl Ether in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1][5].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes[1][5].
-
Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves[2][6]. Do not eat, drink, or smoke in the laboratory[1][2].
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order[1][3][5].
In Case of Exposure: Immediate First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical advice[1][6][7].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][7].
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated, sealed waste container[8][9][10]. This container should be clearly labeled as hazardous waste.
-
Chemical Waste: PPG-10 Oleyl Ether and any solutions containing it should be disposed of as hazardous chemical waste. Do not pour it down the drain. Collect it in a clearly labeled, appropriate waste container for disposal by a licensed waste disposal contractor[8][9][10].
-
Spills: In the event of a small spill, absorb the chemical with an inert material such as sand or vermiculite and place it in a sealed container for disposal[3][8]. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your laboratory.
References
- PPG. (n.d.). SAFETY DATA SHEET.
- Kao Chemicals. (2021, April 2). Material Safety Data Sheet.
- PPG. (2025, July 5). SAFETY DATA SHEET.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
- PPG. (2025, June 25). SAFETY DATA SHEET.
- PPG Industries. (n.d.). Safeguarding Your Personal Health & Safety.
- University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment.
-
UC IPM. (2018, April 25). Proper Selection, Use, and Removal of PPE. Module 4. Retrieved from [Link]
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- (n.d.). Safety Data Sheet.
- MedChemExpress. (2024, May 27). Polyoxyethylene(10) oleyl ether-SDS.
- PPG. (n.d.). Health & Safety.
- Carl ROTH. (n.d.). Safety Data Sheet: Polyethylene glycol lauryl ether.
- (2018, May 29). SAFETY DATA SHEET.
- Lab Alley. (2025, June 2). SAFETY DATA SHEET.
- (2016, November 11). Amended Safety Assessment of Butyl Polyoxyalkylene Ethers as Used in Cosmetics.
- PPG. (2025, May 4). SAFETY DATA SHEET.
- PPG. (2025, March 4). SAFETY DATA SHEET.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. chemical.kao.com [chemical.kao.com]
- 4. m.youtube.com [m.youtube.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. media.laballey.com [media.laballey.com]
- 7. sds.staples.com [sds.staples.com]
- 8. buyat.ppg.com [buyat.ppg.com]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
